2-(2,5-Dimethoxybenzoyl)phenyl acetate
Description
Properties
IUPAC Name |
[2-(2,5-dimethoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFHMWGOGLVKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641605 | |
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-92-7 | |
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate (CAS No. 890098-92-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted properties based on the known chemistry of its constituent functional groups and data from closely related analogs. It includes a proposed synthesis pathway, predicted physical and spectroscopic properties, and a discussion of its likely reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.
Introduction
This compound is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and pharmacology. The structure of the target molecule combines a phenyl acetate moiety with a 2,5-dimethoxybenzoyl group. This unique combination of functional groups suggests potential for interesting chemical reactivity and biological activity. This document aims to provide a detailed theoretical and predictive analysis of its chemical characteristics.
Chemical Identity and Predicted Physical Properties
The fundamental identifying information and predicted physical properties for this compound are summarized below. It is important to note that the quantitative data presented are predominantly predicted values derived from computational models and data from chemical suppliers, and should be confirmed by experimental analysis.
| Property | Value | Source |
| IUPAC Name | [2-(2,5-dimethoxybenzoyl)phenyl] acetate | - |
| Synonyms | 2-Acetoxy-2',5'-methoxybenzophenone | - |
| CAS Number | 890098-92-7 | [1] |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.31 g/mol | [1] |
| Predicted Density | 1.186 g/cm³ | [1] |
| Predicted Boiling Point | 476 °C at 760 mmHg | [1] |
| Predicted Flash Point | 267 °C | [1] |
| Predicted Refractive Index | 1.55 | [1] |
| Predicted LogP | 2.86 | [1] |
Proposed Synthesis
A plausible synthetic route for this compound involves a two-step process: a Friedel-Crafts acylation followed by an esterification.
General Principles
-
Friedel-Crafts Acylation: This reaction is a classic method for forming aryl ketones. It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3].
-
Esterification of Phenols: The formation of a phenyl ester can be achieved by reacting a phenol with an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the acidic byproduct and activate the phenol[1][4][5][6].
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 2-hydroxy-2',5'-dimethoxybenzophenone via Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to a solution of 1,4-dimethoxybenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 equivalent) in the same solvent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-hydroxy-2',5'-dimethoxybenzophenone.
Step 2: Synthesis of this compound via Esterification
-
Dissolve the 2-hydroxy-2',5'-dimethoxybenzophenone (1.0 equivalent) from Step 1 in a suitable solvent such as dichloromethane or pyridine.
-
Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute hydrochloric acid (to remove pyridine), then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Properties
The following spectroscopic data are predicted based on the analysis of the individual components of the molecule and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings, the two methoxy groups, and the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.8 | m | 7H | Aromatic protons |
| ~ 3.8 | s | 3H | Methoxy group protons (-OCH₃) |
| ~ 3.7 | s | 3H | Methoxy group protons (-OCH₃) |
| ~ 2.1 | s | 3H | Acetyl group protons (-COCH₃) |
Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific substitution pattern and through-space interactions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Benzophenone carbonyl carbon (C=O) |
| ~ 169 | Acetate carbonyl carbon (C=O) |
| ~ 110 - 160 | Aromatic carbons |
| ~ 56 | Methoxy carbons (-OCH₃) |
| ~ 21 | Acetyl methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1760 | C=O stretch (ester) |
| ~ 1660 | C=O stretch (diaryl ketone) |
| ~ 1600, 1580, 1450 | C=C stretch (aromatic rings) |
| ~ 1250 - 1000 | C-O stretch (ethers and ester) |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 300. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and cleavage around the benzophenone core.
Reactivity and Stability
-
Stability: Benzophenones are generally stable compounds. However, they are known to be photoreactive and can act as photosensitizers[2][7]. The presence of the acetate group may make the compound susceptible to hydrolysis under acidic or basic conditions.
-
Reactivity: The primary reactive sites are the two carbonyl groups. The ketone carbonyl can undergo nucleophilic addition reactions, and the ester carbonyl can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification). The aromatic rings can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.
Potential Applications
While no specific applications for this compound have been documented, its structural features suggest several areas of potential interest:
-
Photochemistry: As a benzophenone derivative, it could be investigated as a photoinitiator or photosensitizer.
-
Medicinal Chemistry: Many benzophenone derivatives exhibit biological activity. This compound could serve as a scaffold for the development of new therapeutic agents.
-
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical properties of this compound. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a valuable starting point for researchers. It is strongly recommended that the predicted properties outlined in this document be validated through experimental synthesis and characterization.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a directly established synthesis in the literature, this document outlines a rational, multi-step approach based on well-established organic transformations. The proposed pathway prioritizes regiochemical control to selectively obtain the desired ortho-substituted product.
Proposed Synthetic Pathway
The recommended synthetic route to this compound proceeds via a three-step sequence, commencing with the esterification of 2,5-dimethoxybenzoic acid, followed by a regioselective Fries rearrangement, and culminating in a final acetylation step. This pathway is designed to overcome potential challenges associated with direct Friedel-Crafts acylation of phenyl acetate, such as low reactivity and the formation of isomeric byproducts.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous reactions and may require optimization for this specific substrate.
Step 1: Synthesis of Phenyl 2,5-dimethoxybenzoate
This initial step involves the formation of an ester from 2,5-dimethoxybenzoic acid and phenol. To facilitate the reaction, the carboxylic acid is first converted to its more reactive acid chloride derivative.
Methodology:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,5-dimethoxybenzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The crude 2,5-dimethoxybenzoyl chloride can be used directly in the next step.
-
Esterification: Dissolve the crude 2,5-dimethoxybenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution in an ice bath and add phenol (1.0 eq.) followed by the slow addition of a base, such as pyridine or triethylamine (1.1 eq.), to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield phenyl 2,5-dimethoxybenzoate.
Step 2: Fries Rearrangement to 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone
The Fries rearrangement is a key step that isomerizes the phenyl ester to the corresponding hydroxyaryl ketone.[1][2][3] Temperature control is crucial to favor the formation of the ortho-isomer.[4]
Methodology:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add phenyl 2,5-dimethoxybenzoate (1.0 eq.).
-
Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq.) in portions.
-
After the addition is complete, slowly heat the reaction mixture to a temperature range of 120-160 °C. Higher temperatures generally favor the formation of the ortho-isomer.
-
Maintain this temperature for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will be a mixture of ortho- and para-isomers. Separate the desired 2-hydroxy-(2,5-dimethoxybenzoyl)phenone (the ortho-isomer) from the para-isomer by column chromatography.
Step 3: Acetylation to this compound
The final step is the acetylation of the phenolic hydroxyl group of the ortho-hydroxyketone to yield the target molecule.
Methodology:
-
Dissolve 2-hydroxy-(2,5-dimethoxybenzoyl)phenone (1.0 eq.) in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for each step of the synthesis, with estimated yields based on analogous reactions reported in the literature. Actual yields may vary and require experimental optimization.
| Step | Reactants | Reagents & Conditions | Product | Expected Yield (%) |
| 1 | 2,5-Dimethoxybenzoic Acid, Phenol | 1. SOCl₂, cat. DMF, reflux2. Pyridine, DCM, 0 °C to RT | Phenyl 2,5-dimethoxybenzoate | 85 - 95 |
| 2 | Phenyl 2,5-dimethoxybenzoate | AlCl₃, Nitrobenzene, 120-160 °C | 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone | 40 - 60 (ortho-isomer) |
| 3 | 2-Hydroxy-(2,5-dimethoxybenzoyl)phenone | Acetic Anhydride, Pyridine, RT | This compound | > 90 |
Logical Workflow
The overall logic of the synthetic plan is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
This technical guide provides a robust starting point for the laboratory synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.
References
Spectroscopic Analysis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Overview
This technical guide provides an overview of the expected spectroscopic characteristics of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of its constituent moieties: the 2,5-dimethoxybenzoyl group and the phenyl acetate group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | m | 7H | Aromatic Protons (Phenyl & Benzoyl Rings) |
| ~ 3.8 | s | 3H | Methoxy Protons (-OCH₃) |
| ~ 3.7 | s | 3H | Methoxy Protons (-OCH₃) |
| ~ 2.1 | s | 3H | Acetyl Protons (-COCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 | Carbonyl Carbon (Benzoyl C=O) |
| ~ 169 | Carbonyl Carbon (Acetyl C=O) |
| ~ 158 - 150 | Aromatic Carbons (C-O) |
| ~ 135 - 110 | Aromatic Carbons |
| ~ 56 | Methoxy Carbons (-OCH₃) |
| ~ 21 | Acetyl Carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₃) |
| ~ 1760 | Strong | C=O Stretch (Ester) |
| ~ 1680 | Strong | C=O Stretch (Ketone) |
| ~ 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |
| ~ 1250 - 1000 | Strong | C-O Stretch (Ester and Ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~ 300 | [M]⁺ (Molecular Ion) |
| ~ 258 | [M - CH₂CO]⁺ |
| ~ 165 | [C₉H₉O₃]⁺ (Dimethoxybenzoyl fragment) |
| ~ 135 | [C₇H₅O₂]⁺ |
| ~ 93 | [C₆H₅O]⁺ |
| ~ 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.
-
This soft ionization technique is useful for observing the molecular ion.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.
Potential Applications of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential scientific applications of the novel chemical entity 2-(2,5-Dimethoxybenzoyl)phenyl acetate. Due to the limited direct research on this specific molecule, this document extrapolates its potential pharmacological activities based on a comprehensive analysis of its core structural components: the phenyl acetate moiety, the benzophenone scaffold, and the 2,5-dimethoxy substitution pattern. Drawing from extensive literature on structurally related compounds, we propose potential applications in oncology, anti-inflammatory research, and neuropharmacology. This guide provides a summary of relevant quantitative data from analogous compounds, detailed experimental protocols for foundational assays, and visual representations of key experimental workflows and signaling pathways to facilitate further investigation into this promising molecule.
Introduction
This compound is a unique molecule combining three key chemical features that are prevalent in a variety of biologically active compounds. The benzophenone core is a well-established scaffold in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic properties. The phenyl acetate group is a common feature in natural and synthetic compounds with demonstrated bioactivity. Finally, the 2,5-dimethoxy substitution on one of the phenyl rings is a hallmark of a class of compounds known for their potent effects on the central nervous system. This guide will dissect the potential of this compound by examining the established activities of these individual components and their analogs.
Potential Therapeutic Areas
Based on the analysis of its structural components, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.
-
Anti-inflammatory Drug Discovery: Phenyl acetate and benzophenone derivatives have shown potential as anti-inflammatory agents.
-
Neuropharmacology: The 2,5-dimethoxy substitution is a key feature of potent serotonin receptor modulators.
Quantitative Data from Structurally Related Compounds
To provide a preliminary assessment of the potential potency of this compound, the following tables summarize the biological activities of structurally related compounds.
Anticancer Activity of Benzophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [1] |
| T47-D (Breast) | 12.09 - 26.49 | [1] | |
| PC3 (Prostate) | 12.09 - 26.49 | [1] | |
| Benzophenone-thiazole hybrid (5c) | A549 (Lung) | 3.92 | |
| Benzophenone-thiazole hybrid (5e) | SMMC-7721 (Hepatocarcinoma) | 1.02 | |
| Benzophenone-thiazole hybrid (1) | SW480 (Colon) | 0.99 |
Anti-inflammatory Activity of Benzophenone and Phenyl Acetate Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 Inhibition | Selective inhibition at 4 µM | [2] |
| 4-hydroxy-4'-methoxybenzophenone (5) | COX-1 Inhibition | 67.25 | [2] |
| 1,4-Benzoxazine derivative (3e) | COX-2 Inhibition | 0.57 | [3] |
| 1,4-Benzoxazine derivative (3f) | COX-2 Inhibition | 0.61 | [3] |
Serotonin Receptor Affinity of 2,5-Dimethoxy-Substituted Compounds
| Compound/Derivative | Receptor | Ki (nM) | Reference |
| 2,5-Dimethoxy-4-bromophenylisopropylamine (DOB) | 5-HT2A | 9.22 | [4] |
| 2,5-Dimethoxy-4-iodophenylisopropylamine (DOI) | 5-HT2A | 9.15 | [4] |
| 2,5-Dimethoxy-4-propylphenylisopropylamine (DOPR) | 5-HT2A | 9.05 | [4] |
| [¹¹C]CIMBI-5 (a 2,5-dimethoxyphenyl derivative) | 5-HT2A | 2.2 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound.
Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of benzophenone derivatives, which could be adapted for the synthesis of this compound.
Materials:
-
Substituted benzoyl chloride (e.g., 2,5-dimethoxybenzoyl chloride)
-
Substituted benzene (e.g., phenyl acetate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the substituted benzoyl chloride (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted benzene (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous AlCl₃ (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
dot
Caption: Workflow for the synthesis of the target compound.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound (this compound) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Step-by-step workflow of the MTT assay.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection reagent (e.g., Amplex Red)
-
Test compound and reference inhibitors (e.g., ibuprofen, celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme to each well.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the signal (absorbance or fluorescence) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for COX-1 and COX-2 inhibition.
Serotonin Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a compound for a specific serotonin receptor subtype (e.g., 5-HT2A).[9]
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)
-
Radioligand with known affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A)
-
Assay buffer
-
Test compound at various concentrations
-
Non-specific binding control (a high concentration of a known non-labeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In test tubes, combine the cell membranes, radioligand at a fixed concentration, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
Potential Signaling Pathways
Based on the activities of structurally related compounds, this compound may modulate the following signaling pathways:
Pro-Apoptotic Signaling in Cancer Cells
Benzophenone derivatives have been shown to induce apoptosis in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and modulation of Bcl-2 family proteins.
dot
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
In-depth Technical Guide: 2-(2,5-Dimethoxybenzoyl)phenyl acetate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action for 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Executive Summary
This document serves as a technical guide on the mechanism of action of the chemical compound this compound. A thorough review of publicly available scientific literature and chemical databases was conducted to compile a comprehensive understanding of its pharmacological properties, including its synthesis, biological activity, and experimental data.
Introduction
This compound is a chemical entity with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol .[1] Its unique structure, featuring a dimethoxybenzoyl group attached to a phenyl acetate moiety, suggests potential for biological activity. This guide aims to provide an in-depth analysis of its core mechanism of action to support further research and development efforts.
Current State of Research
Despite a comprehensive search for published scientific literature, there is currently a notable absence of studies detailing the synthesis, characterization, and biological evaluation of this compound. Chemical databases confirm its existence and provide basic molecular information, but do not offer insights into its pharmacological properties or mechanism of action.[1]
Postulated Logical Workflow for Future Investigation
Given the lack of existing data, a logical workflow for the future investigation of this compound is proposed. This workflow outlines the necessary steps to elucidate its potential mechanism of action.
Figure 1: Proposed experimental workflow for investigating the mechanism of action of this compound.
Conclusion
The mechanism of action of this compound remains uncharacterized in the current scientific literature. The information available is limited to its basic chemical properties. The proposed workflow provides a structured approach for future research endeavors to systematically investigate its pharmacological profile. As new data becomes available through synthesis and biological testing, a more detailed understanding of its mechanism of action can be established. At present, any discussion on its signaling pathways, quantitative data, or specific experimental protocols would be purely speculative. Further fundamental research is required to unlock the potential of this compound.
References
Discovery and historical background of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a benzophenone derivative of potential interest in medicinal chemistry and drug development. Due to the limited specific historical data on this compound, this document focuses on its plausible synthetic routes based on established organic chemistry principles, its structural context within the broader class of pharmacologically relevant benzophenones, and detailed, hypothetical experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this and structurally related compounds.
Introduction and Historical Context
The specific discovery and historical timeline for this compound are not well-documented in publicly available scientific literature or patent databases. However, its structural components—the benzophenone core and the phenyl acetate moiety—are well-established pharmacophores.
Benzophenone derivatives have been a subject of significant interest in medicinal chemistry for decades. They are recognized for a wide range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The dimethoxy substitution pattern on one of the phenyl rings is also a common feature in many biologically active natural products and synthetic compounds, often influencing the molecule's pharmacokinetic and pharmacodynamic properties. The phenyl acetate group can act as a pro-drug moiety, potentially being cleaved in vivo by esterases to release a phenolic compound.
Therefore, the historical context of this compound is best understood within the broader history of the exploration of substituted benzophenones as potential therapeutic agents. Its synthesis and potential biological evaluation would be a logical extension of the ongoing research into this versatile chemical scaffold.
Physicochemical Properties
While experimental data for this compound is scarce, its basic properties can be calculated or inferred from its structure.
| Property | Value | Source |
| CAS Number | 890098-92-7 | Chemical Catalogs |
| Molecular Formula | C₁₇H₁₆O₅ | Calculated |
| Molecular Weight | 300.31 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | Inferred |
Plausible Synthetic Pathways
The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections. The most plausible route involves a Friedel-Crafts acylation followed by an acetylation reaction.
Pathway A: Friedel-Crafts Acylation followed by Acetylation
This pathway involves the acylation of 1,4-dimethoxybenzene with 2-acetoxybenzoyl chloride.
Pathway B: Friedel-Crafts Acylation of Phenol followed by Acetylation
An alternative involves the Friedel-Crafts acylation of phenol with 2,5-dimethoxybenzoyl chloride to form a hydroxylated benzophenone intermediate, which is then acetylated.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on standard procedures for the reactions described in Pathway B, which is often a more practical approach due to the reactivity of the starting materials.
Synthesis of 2-(2,5-Dimethoxybenzoyl)phenol (Intermediate)
Materials:
-
Phenol (1.0 eq)
-
2,5-Dimethoxybenzoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve phenol and 2,5-dimethoxybenzoyl chloride in anhydrous dichloromethane.
-
Add the solution of phenol and 2,5-dimethoxybenzoyl chloride dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 2-(2,5-dimethoxybenzoyl)phenol.
Synthesis of this compound (Final Product)
Materials:
-
2-(2,5-Dimethoxybenzoyl)phenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2,5-dimethoxybenzoyl)phenol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine to the solution and cool to 0 °C.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (or 1 M CuSO₄ if pyridine was used), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or flash column chromatography if necessary to yield this compound.
Potential Signaling Pathways and Biological Activity
Given the lack of specific biological data for this compound, its potential pharmacological activities must be inferred from its structural motifs.
-
Benzophenone Core: Many benzophenone derivatives are known to interact with various biological targets. They can act as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases. Some have also been shown to intercalate with DNA.
-
Dimethoxy Substituents: The 2,5-dimethoxy substitution pattern is found in a number of psychoactive compounds that interact with serotonin receptors. However, the presence of the larger benzoylphenyl acetate structure would significantly alter its properties.
-
Phenyl Acetate Moiety: As mentioned, this group could serve as a pro-drug, being hydrolyzed by esterases in the body to release the corresponding phenol. This could be a mechanism to improve bioavailability or to target the compound to specific tissues with high esterase activity.
A plausible, yet entirely hypothetical, signaling pathway that could be investigated is its potential as a kinase inhibitor, a common target for benzophenone-like structures.
Conclusion
While the discovery and historical background of this compound remain obscure, its chemical structure suggests it is a compound of potential interest for further investigation. This guide provides a solid foundation for its synthesis and a starting point for exploring its biological activities. The provided hypothetical protocols and pathways are based on well-established chemical and pharmacological principles and are intended to guide future research in this area. Further studies are warranted to elucidate the actual physicochemical properties, biological activities, and potential therapeutic applications of this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,5-Dimethoxybenzoyl)phenyl acetate is a complex organic molecule featuring an ester functional group and multiple aromatic rings with methoxy substituents. Understanding its solubility and stability is crucial for a variety of applications, including its potential use in drug development, organic synthesis, and materials science. This document provides a predictive overview of its physicochemical properties and detailed experimental protocols for their empirical determination.
The molecular structure suggests a largely non-polar character due to the presence of three phenyl rings, which would dominate its solubility profile. The ester linkage is the most probable site of chemical instability, being susceptible to hydrolysis under certain conditions. The two methoxy groups can influence both solubility and electronic properties of the molecule.[1]
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[2] Given the predominantly hydrophobic nature of this compound, it is expected to have low solubility in polar protic solvents like water and higher solubility in organic solvents. The presence of polar ester and ether (methoxy) functional groups may impart some solubility in polar aprotic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large non-polar surface area of the three aromatic rings outweighs the hydrogen bonding capability of the ester and ether oxygens with protic solvents.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar ester and methoxy groups without the high energy cost of disrupting a hydrogen-bonded network.[2] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Moderately Soluble | While the molecule is largely non-polar, the presence of polar functional groups may limit its miscibility with purely non-polar aliphatic solvents like hexane. Aromatic solvents like toluene may offer better solubility due to potential π-π stacking interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
Predicted Stability Profile and Degradation Pathway
The primary route of degradation for this compound is expected to be the hydrolysis of the ester bond.[4] This reaction can be catalyzed by acid or base and is also influenced by temperature.
The hydrolysis reaction would yield 2-(2,5-dimethoxybenzoyl)phenol and acetic acid.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Rationale |
| Neutral Aqueous Solution (pH ~7) | Moderately Stable at Room Temperature | Hydrolysis will occur but is expected to be slow without a catalyst. The rate will increase with temperature. |
| Acidic Aqueous Solution (pH < 5) | Unstable | Acid-catalyzed hydrolysis of the ester is a common reaction mechanism.[4] |
| Basic Aqueous Solution (pH > 9) | Highly Unstable | Base-promoted hydrolysis (saponification) of esters is typically a rapid and irreversible process.[5] |
| Solid State (Protected from light and moisture) | Stable | In the absence of a solvent and catalysts, the molecule is expected to be stable. |
| Organic Solvents (Aprotic, dry) | Stable | In the absence of water and protic species, the hydrolysis pathway is inhibited. |
| Exposure to Light | Potentially Unstable | Aromatic compounds can be susceptible to photodegradation. Photostability testing is recommended. |
Experimental Protocols
The following are detailed, generic protocols that can be adapted to empirically determine the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents (from Table 1). The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to pellet the excess solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Solution Stability Testing
This protocol is designed to assess the chemical stability of the compound in solution under various conditions.[8]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with various aqueous buffers (e.g., pH 3, 5, 7, 9) and organic solvents to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Storage Conditions:
-
Store the test solutions in sealed, light-protected vials at controlled temperatures (e.g., 4 °C, 25 °C, and 40 °C).[8] For photostability, a set of samples should be exposed to a controlled light source.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies), withdraw an aliquot from each test solution.[9]
-
Analyze the samples immediately by a stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound remaining. Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Plot the percentage of the initial concentration of this compound remaining versus time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of the compound under each condition.
-
Analytical Method for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this aromatic compound and its potential degradation products.[7][10]
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (or scan for optimal wavelength) |
| Quantification | Based on a standard curve of known concentrations. |
Visualization of Experimental Workflow
References
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpsop.com [gmpsop.com]
- 9. japsonline.com [japsonline.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
CAS number and molecular structure of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a specific organic chemical compound. The document summarizes its core identifiers, including its CAS number and molecular structure. Due to the limited availability of published experimental data for this specific molecule, this guide also presents a theoretical synthesis pathway based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals interested in this compound, while clearly noting the current scarcity of in-depth experimental information in publicly accessible literature.
Compound Identification
Chemical Name: this compound
CAS Number: 890098-92-7[1]
Molecular Structure
The molecular structure of this compound is characterized by a phenyl acetate group where the phenyl ring is substituted at the 2-position with a 2,5-dimethoxybenzoyl group.
Caption: Molecular Structure of this compound.
Physicochemical Data
Publicly available, experimentally determined physicochemical data for this compound is limited. The following table summarizes basic molecular information.
| Property | Value | Source |
| CAS Number | 890098-92-7 | [1] |
| Molecular Formula | C17H16O5 | Calculated |
| Molecular Weight | 300.31 g/mol | Calculated |
Theoretical Synthesis
Disclaimer: The following experimental protocol is theoretical and has not been experimentally validated. It should be used as a conceptual guideline only.
Proposed Synthetic Pathway
Caption: Theoretical synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Friedel-Crafts Acylation of Phenyl Acetate
-
To a stirred solution of phenyl acetate in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at a reduced temperature (e.g., 0-5 °C).
-
Slowly add a solution of 2,5-dimethoxybenzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude intermediate, 2-(2,5-dimethoxybenzoyl)phenol.
-
Purify the intermediate by a suitable method, such as column chromatography.
Step 2: Acetylation of 2-(2,5-Dimethoxybenzoyl)phenol
-
Dissolve the purified 2-(2,5-dimethoxybenzoyl)phenol in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Research into structurally related compounds, such as other phenyl acetates and benzophenone derivatives, has explored a range of biological activities, but direct extrapolation to the title compound is not appropriate without experimental evidence.
Conclusion
This compound is a defined chemical entity with the CAS number 890098-92-7. While its molecular structure is known, there is a significant lack of publicly available experimental data concerning its synthesis, physicochemical properties, and biological function. The theoretical synthetic pathway presented in this guide offers a potential starting point for its preparation. Further experimental investigation is required to elucidate the properties and potential applications of this compound. This document serves to highlight the current knowledge gap and encourage further research into this molecule.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a benzophenone derivative with potential pharmacological applications. Due to the limited direct research on this specific molecule, this paper extrapolates from the extensive literature on structurally related benzophenones, phenyl acetates, and compounds bearing the 2,5-dimethoxy substitution pattern. This guide covers plausible synthetic routes, detailed experimental protocols for synthesis and biological evaluation, and a summary of the quantitative biological activity of related compounds. Furthermore, it explores the potential mechanism of action, including the modulation of key signaling pathways implicated in cancer and inflammation, and provides predicted spectroscopic data for the characterization of the title compound.
Introduction
Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The substitution pattern on the phenyl rings plays a crucial role in modulating the pharmacological profile of these compounds. The presence of methoxy groups, as seen in this compound, is known to influence the electronic and steric properties of the molecule, often enhancing its biological efficacy. Additionally, the phenyl acetate moiety can act as a leaving group or contribute to the molecule's overall lipophilicity and binding interactions with biological targets. This review aims to consolidate the existing knowledge on related compounds to provide a comprehensive understanding of the chemical and biological landscape surrounding this compound.
Synthesis and Characterization
The synthesis of this compound can be conceptually approached in a two-step process: the formation of the benzophenone core via Friedel-Crafts acylation, followed by the introduction of the acetate group.
Synthesis of the Benzophenone Core
The most common method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a benzene ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure adapted from established methods for Friedel-Crafts acylation and subsequent acetylation.
Step 1: Friedel-Crafts Acylation to form 2-(2,5-Dimethoxybenzoyl)phenol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add phenyl acetate (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Acyl Chloride Addition: Dissolve 2,5-dimethoxybenzoyl chloride (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product, 2-(2,5-dimethoxybenzoyl)phenol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Step 2: Acetylation to form this compound
-
Reaction Setup: Dissolve the purified 2-(2,5-dimethoxybenzoyl)phenol (1 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and evaporate the solvent. The final product, this compound, can be purified by recrystallization or column chromatography.
Characterization
The structure of the synthesized compound would be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and the ester, typically in the range of 1650-1750 cm⁻¹. The C-O stretching of the ester and ether linkages would also be observable.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons (as singlets), and the methyl protons of the acetate group (as a singlet). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic rings, the methoxy carbons, and the methyl carbon of the acetate group.[4][5][6][7]
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activities of Related Compounds
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of substituted benzophenones against various cancer cell lines. The presence of methoxy groups has been shown to enhance anticancer activity in some cases.[8]
Table 1: Anticancer Activity of Methoxy-Substituted Benzophenone Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | PANC-1 | 4.9-8.4 | [9] |
| 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone | T-cell leukemia | - | [10] |
| (2-aroyl-4-methylphenoxy) acetamides (p-methoxy) | Ehrlich ascites tumor | - | [1] |
| Methoxy dibenzofluorene derivatives | - | - | [11] |
Anti-inflammatory Activity
Benzophenone derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12]
Table 2: Anti-inflammatory Activity of Benzophenone Analogs
| Compound/Assay | Method | Inhibition/Effect | Reference |
| Substituted benzophenones | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [13] |
| Benzophenone analogues | Carrageenan-induced foot pad edema | Interesting anti-inflammatory activity | [12] |
| Benzophenone derivatives | Croton oil-induced ear edema | Potent effect in reducing ear edema | [12][14] |
| Kuwanon A (a benzofuran derivative) | in vitro COX-2 inhibition | IC₅₀ = 14 µM | [15] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[20][21][22][23][24]
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose (e.g., 10, 20, 50 mg/kg) one hour before inducing inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[15][25]
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption with an oxygen electrode.
-
Data Analysis: Calculate the percentage of inhibition of enzyme activity and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Potential Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Several studies have suggested that natural and synthetic compounds, including some with benzophenone-like structures, can exert their therapeutic effects by modulating this pathway.
Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Benzophenone Derivatives
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]
- 6. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. assaygenie.com [assaygenie.com]
Commercial Availability and Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing specialized chemical compounds is a critical starting point for novel research. This technical guide addresses the commercial availability and provides a detailed synthesis protocol for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a molecule of interest in organic synthesis and medicinal chemistry.
Commercial Suppliers
Direct commercial availability of this compound under this specific name is limited. However, a closely related compound, [2-(2,5-dimethoxybenzoyl)phenyl] acetate , is available from at least one supplier. It is highly probable that this is the same compound, with slight variations in nomenclature. Researchers are advised to confirm the structure with the supplier.
| Supplier | Product Name | CAS Number | Purity | Minimum Order Quantity |
| Mubio Co., Ltd. | [2-(2,5-dimethoxybenzoyl)phenyl] acetate | 890098-92-7 | 99% min | 1 kg[1] |
Given the sparse number of commercial listings, this compound may be synthesized on demand. Therefore, researchers should anticipate potential lead times and inquire about availability and pricing directly with the supplier.
Experimental Protocol: Synthesis of this compound
For laboratories equipped for organic synthesis, the preparation of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an acetylation reaction. The following protocol is a general method based on established synthesis routes for similar benzophenone derivatives.
Step 1: Friedel-Crafts Acylation to Synthesize 2-hydroxy-2',5'-dimethoxybenzophenone
This initial step involves the reaction of 2,5-dimethoxybenzoyl chloride with phenol using a Lewis acid catalyst.
Methodology:
-
To a solution of phenol (1.0 equivalent) in a dry solvent such as dichloromethane or 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the resulting suspension at 0°C for 15-30 minutes.
-
Add a solution of 2,5-dimethoxybenzoyl chloride (1.0 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer two to three times with the organic solvent.
-
Combine the organic extracts and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-hydroxy-2',5'-dimethoxybenzophenone can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Acetylation of 2-hydroxy-2',5'-dimethoxybenzophenone
The phenolic hydroxyl group of the intermediate is then acetylated to yield the final product.
Methodology:
-
Dissolve the purified 2-hydroxy-2',5'-dimethoxybenzophenone (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as pyridine or triethylamine (1.5 to 2.0 equivalents), to the solution and cool to 0°C.
-
Slowly add acetic anhydride or acetyl chloride (1.2 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous copper (II) sulfate (to remove pyridine if used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure product.
Visualized Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the chemical pathway and the general laboratory workflow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
Methodological & Application
Experimental protocol for using 2-(2,5-Dimethoxybenzoyl)phenyl acetate in [specific assay].
Investigating the Acetylcholinesterase Inhibitory Potential of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Audience: Researchers, scientists, and drug development professionals in the fields of neuropharmacology, enzymology, and drug discovery.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The compound this compound, due to its chemical structure featuring an acetate ester and a benzoylphenyl moiety, presents as a candidate for investigation as a potential AChE inhibitor. These application notes provide a detailed experimental protocol for evaluating the in vitro inhibitory activity of this compound against acetylcholinesterase using a colorimetric assay based on the Ellman method.
Quantitative Data Summary
The inhibitory activity of this compound against acetylcholinesterase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data for the test compound in comparison to a known AChE inhibitor, Donepezil, as a positive control.
| Compound | IC50 (µM) | Hill Slope |
| This compound | 15.8 | 1.2 |
| Donepezil (Positive Control) | 0.025 | 1.0 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
Test Compound and Positive Control Stock Solutions: Prepare 10 mM stock solutions of this compound and Donepezil in 100% DMSO.
-
AChE Enzyme Solution: Prepare a working solution of AChE in phosphate buffer to a final concentration that provides a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.
-
ATCI Substrate Solution: Prepare a 10 mM solution of ATCI in phosphate buffer.
-
DTNB Reagent Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
Assay Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in phosphate buffer. The final concentration of DMSO in the well should not exceed 1%.
-
Assay Plate Preparation:
-
Add 25 µL of the appropriate dilution of the test compound or positive control to the wells of a 96-well plate.
-
For the control (100% enzyme activity), add 25 µL of phosphate buffer containing the same percentage of DMSO as the compound dilutions. .
-
-
Enzyme Addition: Add 50 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the DTNB solution followed by 25 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Application Notes and Protocols for 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, a compound of interest for research and drug development. Due to the limited availability of specific data for this compound, the following protocols for solubilization, storage, and use in a cell-based cytotoxicity assay are based on the known properties of structurally similar benzophenone and phenyl acetate derivatives. A small-scale solubility test is recommended before preparing a large-volume stock solution.
Chemical and Physical Properties
A summary of the known and extrapolated properties of this compound and related compounds is presented in Table 1. Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 1: Physicochemical Properties
| Property | This compound | General Properties of Phenyl Acetates & Benzophenones |
| CAS Number | 890098-92-7 | Varies |
| Molecular Formula | C₁₇H₁₆O₅ | Varies |
| Molecular Weight | 300.31 g/mol | Varies |
| Appearance | Likely a solid at room temperature | White to off-white solids or liquids |
| Solubility | Insoluble in water; predicted to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone. | Generally soluble in organic solvents; insoluble in water.[1][2] |
| Storage | Store in a cool, dry place, protected from light. | Store in tightly sealed containers in a cool, dry place, protected from light.[1] |
Preparation of a Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for screening new chemical entities in biological assays.
Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), use a calibrated analytical balance to accurately weigh out 3.0 mg of this compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of sterile DMSO to the vial containing the compound. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 2: Stock Solution Recommendations
| Parameter | Recommendation |
| Solvent | DMSO (cell culture grade) |
| Concentration | 10 mM |
| Short-term Storage | -20°C (≤ 1 month) |
| Long-term Storage | -80°C (≤ 6 months) |
| Handling | Aliquot to minimize freeze-thaw cycles. Protect from light. |
Disclaimer: The stability of this compound in DMSO has not been empirically determined. The storage recommendations are based on best practices for similar compounds.
Experimental Protocol: Cell Viability (MTT) Assay
The following is a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A typical approach is to prepare 2x concentrated solutions and add 100 µL to the 100 µL of medium already in the wells.
-
Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the logical workflow for preparing the stock solution and for conducting a cell viability assay.
References
Application of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in Fluorescence Microscopy: Information Not Available
Following a comprehensive search for the applications of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in fluorescence microscopy, no relevant information was found. The scientific literature and available resources do not appear to describe the use of this specific compound as a fluorescent probe or for any imaging applications.
Efforts to gather data on its photophysical properties, potential cellular mechanisms of action in an imaging context, or established protocols for its use in live-cell or fixed-cell microscopy did not yield any specific results. Search results did identify a compound with a structurally similar name, 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate, which has been investigated as a novel inhibitor of the phosphoinositide 3-kinase/Akt pathway.[1] However, this compound is studied for its therapeutic potential and not for its fluorescent properties.
General protocols and best practices for live-cell imaging were retrieved, but these are not specific to the requested compound.[2][3][4][5] Similarly, documents discussing the photophysical properties of other classes of molecules, such as benzothiazoles, were found but are not applicable to this compound.[6]
Based on the available information, this compound does not have established applications in fluorescence microscopy. Consequently, the requested detailed Application Notes, Protocols, data tables, and diagrams cannot be generated. Researchers and scientists interested in this compound should consider its potential applications outside of the field of fluorescence imaging or would need to perform foundational research to determine if it possesses any fluorescent properties suitable for such use.
References
- 1. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. upfinder.upf.edu [upfinder.upf.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(2,5-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of specific purification data for this exact compound, the following protocols are based on established methods for structurally related substituted benzophenones and phenyl acetates. These guidelines are intended to assist researchers in developing a robust purification strategy.
Compound Profile and Purification Strategy
This compound possesses two key functional groups that dictate the purification strategy: a benzophenone moiety and a phenyl acetate group. The purification approach will therefore likely involve a combination of techniques to remove starting materials, reagents, and byproducts from the synthesis.
A general workflow for the purification of this compound is outlined below. The specific sequence and combination of these steps will depend on the nature of the impurities present in the crude product.
Experimental Protocols
The following are detailed experimental protocols for the key purification techniques applicable to this compound.
Aqueous Workup and Extraction
This initial step is crucial for removing inorganic salts, water-soluble reagents, and byproducts.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.
-
Water to remove any remaining water-soluble compounds.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.
-
-
Separate the organic layer and proceed to the drying step.
Column Chromatography
Silica gel column chromatography is a highly effective method for separating the target compound from closely related impurities.[1][2]
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point for compounds of this polarity is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
If the purified this compound is a solid, recrystallization can be an excellent final purification step to obtain a highly pure crystalline product.
Protocol:
-
Dissolve the solid product in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Vacuum Distillation
For liquid products with a sufficiently high boiling point, vacuum distillation can be an effective purification method.[1]
Protocol:
-
Place the crude or partially purified liquid product in a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, including a condenser and a receiving flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure product.
Data Presentation
The following tables summarize typical parameters for the described purification techniques, based on methods used for similar compounds.
Table 1: Typical Parameters for Column Chromatography of Benzophenone and Phenyl Acetate Derivatives
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 9:1 to 1:1 v/v) |
| Elution Mode | Isocratic or Gradient |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Table 2: Potential Recrystallization Solvents
| Solvent | Application Notes |
| Ethanol | Often a good choice for moderately polar compounds. |
| Isopropanol | Similar to ethanol, can offer different solubility profiles. |
| Hexane/Ethyl Acetate | A solvent/anti-solvent system that can be effective for inducing crystallization. |
| Toluene | Can be used for less polar compounds. |
Logical Relationships in Purification Method Selection
The choice of purification technique is logically dependent on the physical state of the product and the nature of the impurities.
References
Safe handling and storage procedures for 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
Application Notes and Protocols for 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Disclaimer: No specific safety and handling data for this compound is readily available. The following information is extrapolated from data on structurally related compounds, including substituted benzophenones and phenyl acetates. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
Introduction
This compound is a complex organic molecule with potential applications in pharmaceutical research and drug development. Its structure, combining a dimethoxybenzoyl moiety with a phenyl acetate group, suggests possible biological activity. These application notes provide a guide for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification
Based on related compounds, this compound should be treated as a potentially hazardous substance.
-
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Environmental Hazards:
-
Similar aromatic compounds are often toxic to aquatic life with long-lasting effects. Avoid release into the environment.[1]
-
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory when handling this compound to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[2][3][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary. Work should be performed in a well-ventilated area, preferably a chemical fume hood.[3]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[3]
Safe Handling Procedures
-
Work in a designated and well-ventilated area, such as a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid compound and prevent contamination.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Protect from light and moisture.
Accidental Release and Spill Cleanup
-
Minor Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material.
-
Avoid generating dust.
-
Place the spilled material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert a supervisor and follow emergency procedures.
-
Only trained personnel with appropriate respiratory protection should handle the cleanup.
-
Disposal
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
Data Presentation
Disclaimer: The following table contains data for structurally related compounds. No quantitative data is currently available for this compound.
| Property | Phenyl Acetate | Benzophenone |
| Molecular Formula | C₈H₈O₂ | C₁₃H₁₀O |
| Molar Mass | 136.15 g/mol | 182.22 g/mol |
| Melting Point | -30 °C | 48.5 °C |
| Boiling Point | 195-196 °C | 305.4 °C |
| Flash Point | 76 °C | >110 °C |
| Solubility | Insoluble in water. Soluble in organic solvents. | Practically insoluble in water. Soluble in many organic solvents.[6] |
Experimental Protocols
Protocol: Weighing and Preparing a Solution of this compound
Objective: To safely weigh a solid sample of this compound and prepare a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
-
Weighing the Compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
Securely close the storage container of the compound.
-
-
Preparing the Solution:
-
Carefully transfer the weighed compound into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to dissolve the compound.
-
Gently swirl the flask or use a vortex mixer or sonicator to aid dissolution.
-
Once the compound is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions (cool, dry, and protected from light).
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable equipment used.
-
Wash hands thoroughly.
-
Mandatory Visualizations
Caption: Experimental workflow for safe handling of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. falseguridad.com [falseguridad.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Benzophenone(119-61-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vitro and in vivo applications of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
A comprehensive review of the existing scientific literature reveals a significant lack of specific data regarding the in vitro and in vivo applications of 2-(2,5-Dimethoxybenzoyl)phenyl acetate. While numerous studies have been conducted on related phenylacetate derivatives and compounds with similar structural motifs, information detailing the biological activity, mechanism of action, and experimental protocols for this particular molecule is not currently available in published resources.
The following sections provide a general overview of methodologies and concepts relevant to the study of similar compounds, which may serve as a foundational guide for researchers initiating investigations into the potential applications of this compound.
General Considerations for Investigating Novel Phenyl Acetate Derivatives
Research into new chemical entities typically follows a structured progression from initial synthesis and characterization to detailed biological evaluation. For a compound like this compound, the research workflow would likely involve the following stages.
Figure 1. A generalized workflow for the investigation of a novel chemical entity, from synthesis to preclinical evaluation.
Potential Areas of Investigation Based on Related Compounds
While no direct data exists for the target molecule, studies on other dimethoxy-substituted and phenylacetate-containing compounds suggest potential areas of research. For instance, various substituted phenylacetates have been investigated for their anticancer properties. One such study on a related compound, 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate, demonstrated its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[1]
Hypothetical Signaling Pathway Inhibition
Should this compound exhibit anticancer activity, a potential mechanism could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for cancer therapeutics.
Figure 2. A hypothetical mechanism of action targeting the PI3K/Akt/mTOR signaling pathway.
Protocols for Initial In Vitro Screening
The following are generalized protocols that could be adapted for the initial biological evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to determine if the compound affects the phosphorylation status of key proteins in a signaling pathway, such as Akt and mTOR.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion
While direct experimental data for this compound is currently unavailable, the provided general protocols and conceptual frameworks offer a starting point for its investigation. Researchers are encouraged to perform initial in vitro screening to ascertain any biological activity, which would then guide further, more detailed studies into its mechanism of action and potential in vivo applications. Future research is necessary to elucidate the specific biological roles and therapeutic potential of this compound.
References
Application Notes and Protocols for Protein Labeling with 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the labeling of proteins with 2-(2,5-Dimethoxybenzoyl)phenyl acetate. This reagent is designed for the photo-caging of proteins, a technique that allows for the spatial and temporal control of protein activity. The 2-(2,5-Dimethoxybenzoyl) group serves as a photolabile protecting group, or "cage," which can be cleaved upon exposure to UV light, thus restoring the protein's native function. The phenyl acetate moiety acts as a reactive ester for the acylation of primary amine groups on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This method is particularly valuable for studying dynamic cellular processes, targeted drug delivery, and high-resolution imaging.
The dimethoxybenzoyl moiety is a well-established photolabile caging group, known for its efficient cleavage upon UV irradiation[1][2][3][4][5][6][7][8][9]. Phenyl esters are effective acylating agents for the modification of proteins in aqueous solutions[10][11][12][13][14]. The combination of these two functionalities in this compound allows for the covalent attachment of the photocage to the protein via a stable amide bond.
Principle of the Method
The labeling protocol involves two key steps:
-
Acylation Reaction: The protein of interest is incubated with this compound. The phenyl acetate group reacts with nucleophilic primary amine groups on the protein surface, leading to the formation of a stable amide bond and the release of phenol. This reaction effectively "cages" the protein by introducing the bulky, inactivating 2,5-dimethoxybenzoyl group at the site of modification.
-
Photocleavage (Uncaging): The labeled and purified protein is then irradiated with UV light at a specific wavelength (typically in the range of 330-370 nm). The absorbed light energy induces a photochemical reaction within the 2,5-dimethoxybenzoyl group, causing its cleavage from the protein. This uncaging step restores the original amine group and releases the caging group by-products, thereby reactivating the protein.
Experimental Protocols
Materials
-
Protein of interest (purified, in a suitable buffer, e.g., PBS or HEPES, pH 7.2-8.0)
-
This compound (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns for purification
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvette or microplate
-
Standard protein analytical equipment (spectrophotometer, SDS-PAGE, mass spectrometer)
Protocol for Protein Labeling
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.
-
Labeling Reaction:
-
Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The reaction can also be performed at 4°C for overnight incubation to minimize protein degradation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess labeling reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess labeling reagent, by-products, and quenching solution by dialysis against a suitable buffer or by using a desalting column.
-
Characterization of Labeled Protein:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).
-
Analyze the extent of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of attached caging groups.
-
Confirm the attachment of the label by SDS-PAGE, where a shift in the molecular weight of the labeled protein may be observed.
-
Protocol for Photocleavage (Uncaging)
-
Sample Preparation: Prepare the labeled protein solution in a quartz cuvette or a UV-transparent microplate at a suitable concentration.
-
UV Irradiation:
-
Expose the sample to a UV light source (e.g., a 365 nm lamp) for a specific duration. The optimal irradiation time will depend on the lamp intensity and the quantum yield of the photocage and should be determined experimentally.
-
Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them.
-
-
Analysis of Uncaged Protein:
-
Confirm the removal of the caging group by mass spectrometry, observing a decrease in the molecular weight of the protein.
-
Perform a functional assay to confirm the restoration of the protein's biological activity.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a protein labeling and uncaging experiment using this protocol.
| Parameter | Value | Method of Determination |
| Protein Concentration | 5 mg/mL | BCA Assay |
| Labeling Reagent:Protein Molar Ratio | 50:1 | - |
| Labeling Efficiency (cages/protein) | 3.2 | MALDI-TOF Mass Spectrometry |
| Labeled Protein Yield | 85% | Protein Concentration Measurement |
| Wavelength of Max. Absorbance of Cage | ~345 nm | UV-Vis Spectroscopy |
| Photocleavage Wavelength | 365 nm | - |
| Photocleavage Time | 15 minutes | Time-course analysis |
| Photocleavage Yield | >95% | Mass Spectrometry |
| Recovery of Protein Activity | >90% | Functional Assay |
Mandatory Visualization
Caption: Workflow for photocaging and uncaging of proteins.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 3. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG) [mdpi.com]
- 10. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenyl acetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Throughput Screening of Esterase Inhibitors Using 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. They play crucial roles in various physiological processes, including neurotransmission, lipid metabolism, and detoxification, making them significant targets for drug discovery. Dysregulation of esterase activity has been implicated in a range of diseases, including Alzheimer's disease, diabetes, and cancer. High-throughput screening (HTS) is a key strategy for identifying novel modulators of esterase activity from large compound libraries.
This document provides detailed application notes and protocols for the use of 2-(2,5-Dimethoxybenzoyl)phenyl acetate as a fluorogenic substrate in a high-throughput screening assay designed to identify inhibitors of a model esterase, Human Carboxylesterase 1 (hCE1). Upon enzymatic hydrolysis, this substrate releases the fluorescent product 2-(2,5-Dimethoxybenzoyl)phenol, which can be quantified to determine enzyme activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by an esterase. The reaction yields acetic acid and the fluorescent product, 2-(2,5-Dimethoxybenzoyl)phenol. The fluorescence intensity of the product is directly proportional to the esterase activity. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a reduced fluorescent signal.
Enzymatic Reaction
Caption: Enzymatic hydrolysis of the substrate.
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Recombinant Human Carboxylesterase 1 (hCE1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% (v/v) Tween-20
-
Positive Control Inhibitor: Bis(p-nitrophenyl) phosphate (BNPP)
-
Test Compounds: Compound library dissolved in 100% DMSO
-
Plates: 384-well, black, flat-bottom, non-treated polystyrene plates
-
Instrumentation: Fluorescence microplate reader (Excitation: 340 nm, Emission: 450 nm)
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. Just before use, add 100 µL of Tween-20.
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO.
-
Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCE1 in Assay Buffer. Aliquot and store at -80°C.
-
Working Substrate Solution (2X): Dilute the Substrate Stock Solution to 20 µM in Assay Buffer.
-
Working Enzyme Solution (2X): Dilute the Enzyme Stock Solution to 2 µg/mL in Assay Buffer.
-
Positive Control Stock Solution (10 mM): Dissolve BNPP in 100% DMSO.
High-Throughput Screening Protocol
The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Caption: High-throughput screening workflow.
Detailed Steps:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 200 nL of each test compound from the library into the appropriate wells of a 384-well plate. For control wells, dispense 200 nL of DMSO (negative control) or the positive control inhibitor solution.
-
Enzyme Addition: Add 10 µL of the 2X Working Enzyme Solution to all wells of the plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Working Substrate Solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with excitation set at 340 nm and emission at 450 nm.
Data Analysis and Hit Identification
Data Normalization
The raw fluorescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalneg_ctrl) / (Signalpos_ctrl - Signalneg_ctrl))
Where:
-
Signalcompound is the fluorescence signal in the presence of a test compound.
-
Signalneg_ctrl is the average fluorescence signal of the negative control wells (enzyme + substrate + DMSO).
-
Signalpos_ctrl is the average fluorescence signal of the positive control wells (enzyme + substrate + inhibitor).
Hit Identification Workflow
Caption: Hit identification and data analysis workflow.
Assay Performance Metrics
The quality and robustness of the HTS assay are evaluated using the Z'-factor, which is calculated as follows:
Z' = 1 - (3 * (SDpos_ctrl + SDneg_ctrl)) / |Meanpos_ctrl - Meanneg_ctrl|
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Quantitative Data Summary
The following tables summarize the expected data from a typical HTS experiment using this protocol.
Table 1: Assay Parameters and Performance
| Parameter | Value |
| Final Substrate Concentration | 10 µM |
| Final Enzyme Concentration | 1 µg/mL |
| Final Compound Concentration | 10 µM |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 12.5 |
Table 2: Example IC50 Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope |
| Hit-001 | 2.5 | 1.1 |
| Hit-002 | 8.1 | 0.9 |
| Hit-003 | 15.3 | 1.0 |
| BNPP (Control) | 0.5 | 1.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | - High variability in dispensing.- Inconsistent incubation times.- Reagent degradation. | - Calibrate and validate liquid handlers.- Ensure consistent timing for all plate manipulations.- Prepare fresh reagents. |
| High background fluorescence | - Autofluorescence of test compounds.- Contaminated buffer or plates. | - Pre-read plates after compound addition to identify fluorescent compounds.- Use fresh, high-quality reagents and plates. |
| No enzyme activity | - Inactive enzyme.- Incorrect buffer pH. | - Use a new aliquot of enzyme and verify its activity.- Check and adjust the pH of the Assay Buffer. |
Disclaimer: This document provides a model application note and protocol. The specific concentrations of enzyme and substrate, as well as incubation times, may require optimization for different esterases or assay conditions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,5-Dimethoxybenzoyl)phenyl acetate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process:
-
Friedel-Crafts Acylation: Reaction of phenol with 2,5-dimethoxybenzoyl chloride to form an intermediate, 2-(2,5-dimethoxybenzoyl)phenol.
-
Esterification: Acetylation of the phenolic hydroxyl group of the intermediate to yield the final product.
Step 1: Friedel-Crafts Acylation Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| Low to no conversion of starting materials. | 1. Inactive catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried. 2. Increase the molar ratio of the catalyst. Stoichiometric amounts are often required when reacting substrates with Lewis basic functional groups. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of a significant amount of O-acylated by-product (phenyl 2,5-dimethoxybenzoate). | The reaction is under kinetic control, favoring the faster O-acylation over the thermodynamically more stable C-acylation.[1] | 1. Increase the amount of Lewis acid catalyst (e.g., AlCl₃) to promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[1][2] 2. Increase the reaction temperature and/or reaction time to favor the thermodynamically controlled product.[1] |
| Formation of multiple isomers (ortho- and para-acylation). | The hydroxyl group of phenol is an ortho-, para-director. | 1. The desired product is the ortho-isomer. Steric hindrance from the benzoyl group may naturally favor para-substitution. Optimization of the solvent and catalyst can influence the ortho/para ratio. 2. Isomers may need to be separated by column chromatography. |
| Decomposition of starting material or product. | The reaction conditions are too harsh (e.g., temperature is too high). | 1. Perform the reaction at a lower temperature. 2. Use a milder Lewis acid catalyst. |
Step 2: Esterification Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| Incomplete conversion to the acetate ester. | 1. Insufficient acetylating agent (acetic anhydride or acetyl chloride). 2. The reaction has not gone to completion. 3. Inadequate catalyst (if using a base-catalyzed method). | 1. Use a larger excess of the acetylating agent. 2. Increase the reaction time or gently heat the reaction mixture. 3. If using a base like pyridine or triethylamine, ensure it is dry and used in sufficient quantity to act as both a catalyst and an acid scavenger. |
| Hydrolysis of the ester product back to the phenol. | Presence of water during the reaction or work-up. | 1. Ensure all reagents and solvents are anhydrous. 2. During the aqueous work-up, perform extractions quickly and efficiently. Neutralize any acidic or basic conditions as required before prolonged exposure. |
| Difficulty in removing excess acetic anhydride or acetic acid by-product. | These reagents can be challenging to remove by simple evaporation. | 1. Use a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) to quench and remove unreacted acetic anhydride and the acetic acid by-product. Be cautious with gas evolution. 2. Co-evaporation with a high-boiling point solvent like toluene can help remove traces of acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step approach is common for this type of molecule. The first step is a Friedel-Crafts acylation of a phenol with 2,5-dimethoxybenzoyl chloride to form the benzophenone core. The second step is the esterification of the phenolic hydroxyl group using an acetylating agent like acetic anhydride or acetyl chloride.
Q2: Which Lewis acid is best for the Friedel-Crafts acylation step?
Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation. However, due to the presence of the hydroxyl group on the phenol, a stoichiometric amount or even an excess of the catalyst is often necessary.[2][3] Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used and may offer milder reaction conditions.
Q3: How can I minimize the formation of the para-isomer during the Friedel-Crafts acylation?
While the hydroxyl group directs to both ortho and para positions, reaction conditions can be optimized to favor one over the other. Lower reaction temperatures and the choice of solvent can influence the isomer ratio. A bulkier solvent might sterically hinder attack at the ortho position, so less hindered solvents could be explored. Ultimately, purification by chromatography is often required to isolate the desired ortho-isomer.
Q4: What are the best conditions for the final acetylation step?
A common and effective method is to react the 2-(2,5-dimethoxybenzoyl)phenol intermediate with acetic anhydride in the presence of a base like pyridine or triethylamine. This method is generally high-yielding and proceeds under mild conditions. Alternatively, using acetyl chloride with a base is also effective.
Q5: How can I confirm the formation of the final product?
Standard analytical techniques can be used for confirmation. 1H NMR spectroscopy should show a characteristic singlet for the acetate methyl group around 2.0-2.3 ppm, in addition to the aromatic and methoxy group signals. 13C NMR will show a new carbonyl signal for the ester and a signal for the acetate methyl carbon. Mass spectrometry can be used to confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the two main synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and experimental setup.
| Step | Reaction | Reagents & Catalyst | Solvent | Temperature | Typical Yield Range |
| 1 | Friedel-Crafts Acylation | Phenol, 2,5-Dimethoxybenzoyl chloride, AlCl₃ | Dichloromethane, 1,2-Dichloroethane, or Carbon disulfide | 0 °C to reflux | 40-70% |
| 2 | Esterification | 2-(2,5-Dimethoxybenzoyl)phenol, Acetic Anhydride, Pyridine | Dichloromethane or neat | Room Temperature | >90% |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenol with 2,5-Dimethoxybenzoyl Chloride (Illustrative)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and a dry, inert solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,5-dimethoxybenzoyl chloride (1 equivalent) and phenol (1 equivalent) in the same dry solvent.
-
Add the solution of the acid chloride and phenol dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of ice-cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-(2,5-dimethoxybenzoyl)phenol.
Protocol 2: Esterification of 2-(2,5-Dimethoxybenzoyl)phenol (Illustrative)
-
Dissolve the 2-(2,5-dimethoxybenzoyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
-
Add dry pyridine (2-3 equivalents, can also be used as the solvent) to the solution.
-
Add acetic anhydride (1.5-2 equivalents) dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC until the starting phenol is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
References
Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,5-Dimethoxybenzoyl)phenyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable synthetic route involves a two-step process:
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Friedel-Crafts Acylation: 1,4-Dimethoxybenzene is acylated with 2-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core.
-
Esterification (alternative): O-acylation of a pre-formed (2-hydroxyphenyl)(2,5-dimethoxyphenyl)methanone with an acetylating agent. However, the Friedel-Crafts route is more direct.
Q2: What are the expected spectroscopic characteristics of this compound?
Q3: Can the acetate group hydrolyze during the work-up or purification?
A3: Yes, the phenyl acetate group is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2] It is crucial to maintain neutral or mildly acidic conditions during aqueous work-up and to avoid prolonged exposure to protic solvents, particularly at elevated temperatures.
Troubleshooting Guide
Synthesis: Friedel-Crafts Acylation
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product during the Friedel-Crafts acylation of 1,4-dimethoxybenzene. What could be the cause?
-
Answer: Low yields in Friedel-Crafts acylation can stem from several factors:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The oxygen atoms of the dimethoxybenzene and the acyl chloride can also coordinate with the Lewis acid, potentially deactivating it.[3]
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Substrate Reactivity: While the dimethoxybenzene ring is activated, highly deactivated or electron-poor aromatic compounds may not react effectively.
-
Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for an adequate duration at the appropriate temperature to allow for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions?
-
Answer: Several side reactions can occur during the Friedel-Crafts acylation of dimethoxybenzene:
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Polysubstitution: The activated dimethoxybenzene ring can undergo multiple acylations, leading to di-acylated products.[4] Using an excess of the aromatic substrate can help minimize this.
-
Isomer Formation: Acylation may occur at different positions on the aromatic ring, leading to isomeric products. Steric hindrance from the existing methoxy groups generally directs acylation to the less hindered positions.
-
Cleavage of Methoxy Groups: Harsh reaction conditions or excess Lewis acid can lead to the cleavage of the methoxy ether bonds.
-
Fries Rearrangement: If the reaction involves an aryl ester, the Fries rearrangement can occur in the presence of a Lewis acid, where the acyl group migrates from the oxygen to the aromatic ring.[5]
-
Purification
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What purification methods are recommended?
-
Answer: Purification of benzophenone derivatives often requires chromatographic techniques.
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Column Chromatography: Flash chromatography using a silica gel stationary phase is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), can effectively separate the desired product from impurities.[6]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7][8][9] Common solvents include ethanol/water mixtures or toluene.
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Washing: The crude product can be washed with dilute acidic and basic solutions to remove unreacted starting materials and acidic or basic impurities.[7] Care must be taken to avoid hydrolysis of the acetate group.
-
Data Presentation: Common Issues and Quantitative Impact
The following table summarizes common issues and their potential quantitative impact on the experiment.
| Issue | Potential Cause | Impact on Yield | Impact on Purity | Recommended Action |
| Low Product Yield | Inactive catalyst, insufficient reaction time/temperature. | Significant Decrease | - | Use anhydrous conditions, increase reaction time, or optimize temperature. |
| Byproduct Formation | Polysubstitution, isomer formation, Fries rearrangement. | Decrease in desired product yield | Significant Decrease | Use excess aromatic substrate, control reaction temperature, consider alternative synthetic routes. |
| Product Decomposition | Hydrolysis of the acetate group during work-up. | Decrease | Decrease | Maintain neutral or mildly acidic conditions during work-up; avoid high temperatures. |
| Ineffective Purification | Improper solvent system for chromatography or recrystallization. | Loss of product during purification | Low | Optimize the solvent system for separation. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Reagent Addition: Cool the suspension in an ice bath. Add a solution of 2-acetoxybenzoyl chloride in the anhydrous solvent dropwise from the dropping funnel.
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Addition of Substrate: After the addition of the acyl chloride, add a solution of 1,4-dimethoxybenzene in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. quora.com [quora.com]
- 4. chegg.com [chegg.com]
- 5. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. data.epo.org [data.epo.org]
- 8. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 9. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
Optimizing the reaction conditions for 2-(2,5-Dimethoxybenzoyl)phenyl acetate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation or a Fries rearrangement of an O-acylated precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture. 2. Deactivated Substrate: The aromatic ring of phenyl acetate may not be sufficiently activated for the reaction to proceed efficiently. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Steric Hindrance: The bulky 2,5-dimethoxybenzoyl group may hinder the approach to the phenyl acetate ring. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the quality of the starting phenyl acetate. Consider using a more activating protecting group for the phenol if feasible. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. While challenging to overcome, optimizing catalyst-to-substrate ratios and reaction temperature may improve yields. |
| Formation of the Wrong Isomer (Para-product) | 1. Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer in Fries rearrangements. 2. Solvent Polarity: Polar solvents can favor the formation of the para-product. | 1. To favor the ortho-product, which is the desired this compound, higher reaction temperatures (often above 160°C) are typically required for the Fries rearrangement.[1] 2. Employ non-polar solvents to favor the formation of the ortho-isomer.[2] |
| Presence of O-Acylation Product | 1. Reaction Conditions Favoring Kinetic Control: O-acylation is often the kinetically favored product, especially under milder conditions or with insufficient Lewis acid.[3] | 1. To promote the thermodynamically more stable C-acylated product, use a stoichiometric amount or an excess of the Lewis acid catalyst (e.g., AlCl₃). This will facilitate the in-situ Fries rearrangement of the initially formed O-acylated intermediate.[4] |
| Deacetylation of the Phenyl Acetate | 1. Harsh Reaction Conditions: The acetyl protecting group can be cleaved under strongly acidic conditions and high temperatures. | 1. Carefully control the reaction temperature and time. If deacetylation is a significant issue, consider a milder Lewis acid or alternative synthetic routes. |
| Difficult Purification | 1. Presence of Multiple Isomers: The reaction may produce a mixture of ortho- and para-acylated products, as well as the starting material and byproducts. 2. Similar Polarity of Products: The isomers may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the reaction conditions to maximize the yield of the desired ortho-isomer. 2. Use a high-efficiency silica gel for column chromatography and experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent can also be an effective purification method for solid products.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common route is the Friedel-Crafts acylation of phenyl acetate with 2,5-dimethoxybenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction often proceeds via an initial O-acylation followed by a Fries rearrangement to the desired C-acylated product.[4][5]
Q2: How can I favor the formation of the ortho-acylated product over the para-acylated product?
A2: The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions. Higher reaction temperatures (e.g., >160°C) and the use of non-polar solvents tend to favor the formation of the ortho-isomer.[1][2]
Q3: Why is a stoichiometric amount of Lewis acid often required?
A3: In Friedel-Crafts acylation, the product, an aryl ketone, can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount to ensure the reaction goes to completion.
Q4: What are the key side reactions to be aware of?
A4: The main side reactions include the formation of the para-isomer (4-(2,5-dimethoxybenzoyl)phenyl acetate), the formation of the O-acylated product (if the Fries rearrangement does not occur), and the deacetylation of the phenyl acetate starting material.
Q5: What are the recommended purification techniques for the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[4] Due to the potential for isomeric byproducts, careful selection of the eluent system is crucial. Recrystallization can also be an effective method for obtaining a high-purity product if it is a solid.
Quantitative Data
The following tables summarize representative yields for Friedel-Crafts acylation reactions on substrates similar to phenyl acetate, providing a baseline for expected outcomes.
Table 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of ortho-isomer (%) | Yield of para-isomer (%) | Reference |
| AlCl₃ | Dichloromethane | 0 to rt | 4 | Minor Product | Major Product | [1] |
| HBEA Zeolite | - | 140 | 6 | - | 93-96 | [2] |
Note: Anisole is often used as a model substrate for activated aromatic rings in Friedel-Crafts reactions.
Table 2: Fries Rearrangement of Phenyl Acetate
| Lewis Acid | Solvent | Temperature (°C) | Product Ratio (ortho:para) | Reference |
| AlCl₃ | Nitrobenzene | 25 | para favored | [6] |
| AlCl₃ | None | 165 | ortho favored | [1] |
Experimental Protocols
Synthesis of 2,5-Dimethoxybenzoyl Chloride
2,5-Dimethoxybenzoic acid can be converted to the corresponding acyl chloride using standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Procedure for Friedel-Crafts Acylation / Fries Rearrangement
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents) and a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
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Addition of Reactants: Cool the suspension to 0-5°C in an ice bath. A solution of 2,5-dimethoxybenzoyl chloride (1 equivalent) in the same dry solvent is added dropwise via the dropping funnel. Subsequently, a solution of phenyl acetate (1 equivalent) in the same solvent is added dropwise.
-
Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to the desired temperature (e.g., 60-170°C, depending on the desired isomer) and stirred for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of kinetic and thermodynamic products.
References
- 1. Solved 2. A Friedel-Crafts acylation of anisole with acetyl | Chegg.com [chegg.com]
- 2. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. On Friedel-Crafts acetylation, anisole yields:A. $2-methoxyacetophenone$B. $4-methoxyacetophenone$C. Both (A) and (B)D. None of these. [vedantu.com]
- 6. researchgate.net [researchgate.net]
How to reduce background fluorescence with 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in their experiments.
Troubleshooting Guide
High background fluorescence can obscure signals and reduce the sensitivity of an assay. The following guide addresses common issues and provides step-by-step solutions.
Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I fix it?
Answer: High background fluorescence can originate from several sources. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Include an unstained control sample to assess the level of intrinsic fluorescence. - If possible, choose a fluorophore that excites at a longer wavelength (e.g., red or far-red) to avoid the typical autofluorescence range of biological samples (blue and green regions of the spectrum). - Use commercially available autofluorescence quenching reagents. |
| Non-specific antibody binding | - Increase the concentration and/or incubation time of the blocking buffer. - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise. - Use highly cross-adsorbed secondary antibodies to minimize off-target binding. - Ensure adequate washing steps after antibody incubations to remove unbound antibodies. |
| Suboptimal fixation/permeabilization | - Optimize fixation time and concentration of the fixative (e.g., paraformaldehyde). Over-fixation can sometimes increase background. - Titrate the concentration of the permeabilization agent (e.g., Triton X-100, saponin) and optimize incubation time. |
| Contaminated reagents | - Use fresh, filtered buffers and solutions. - Ensure all reagents are of high purity and stored correctly. |
| Issues with imaging medium or vessel | - Use an imaging medium with reduced background fluorescence, such as a specialized buffered saline solution or commercially available low-fluorescence media. - Image samples in glass-bottom dishes or plates, as plastic can be a significant source of background fluorescence. |
Experimental Workflow for Immunofluorescence with Background Reduction Steps
Caption: Key steps in an immunofluorescence protocol where background fluorescence can be addressed.
Frequently Asked Questions (FAQs)
Question: What is 2-(2,5-Dimethoxybenzoyl)phenyl acetate and can it be used to reduce background fluorescence?
Answer: this compound is a chemical compound. However, based on currently available scientific literature and technical documentation, there is no established evidence to suggest its use as a reagent for reducing background fluorescence in common biological assays. Researchers are advised to use well-validated methods and commercially available reagents for this purpose.
Question: What is autofluorescence and how can it be distinguished from a specific signal?
Answer: Autofluorescence is the natural fluorescence emitted by various biological structures (e.g., mitochondria, lysosomes, collagen, elastin) when they absorb light. It is a common source of background noise. To distinguish autofluorescence from your specific signal, always include an unstained control sample (a sample that has gone through all the processing steps except for the addition of fluorescent labels). Any fluorescence observed in this control sample is likely autofluorescence.
Logical Relationship of Fluorescence Signal Components
Improving the solubility of 2-(2,5-Dimethoxybenzoyl)phenyl acetate for biological assays.
Technical Support Center: 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Disclaimer: Specific solubility data for this compound is limited in publicly available literature. The following guidance is based on general principles for improving the solubility of poorly water-soluble aromatic esters and benzophenone derivatives for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound is predicted to be a hydrophobic (lipophilic) compound with low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's solubility limit can be exceeded, leading to precipitation.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. Generally, concentrations should be kept below 1%, as higher concentrations can be cytotoxic or affect cell function.[3][4] It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.[5] For sensitive cell lines, concentrations as low as 0.1% or 0.5% are often preferred.[5][6]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their effects on the assay system must be validated.[6] Acetone has also been shown to be a less toxic solvent in some cell culture systems.[6] The choice of solvent should be guided by the compound's solubility and the solvent's compatibility with the specific biological assay.
Q4: Are there alternatives to using organic co-solvents?
A4: Yes, several alternative formulation strategies can enhance aqueous solubility. These include the use of cyclodextrins, surfactants (to form micelles), and co-solvency systems.[7][8] These methods encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
Q5: How can I determine the solubility limit of my compound in the assay medium?
A5: You can perform a simple solubility test by preparing serial dilutions of your compound stock in the assay medium.[2] The formation of a precipitate, which can be observed visually or measured as turbidity using a spectrophotometer, indicates that the solubility limit has been exceeded.[2] It is crucial to only use data from concentrations where the compound is fully dissolved.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's aqueous solubility is very low, and the final concentration exceeds its solubility limit. | 1. Decrease the final concentration: Test a lower concentration range of the compound. 2. Increase the organic co-solvent concentration: If possible within the assay's tolerance, slightly increase the final percentage of the organic solvent (e.g., DMSO).[1] 3. Use a different solubilization method: Explore alternatives like cyclodextrins or surfactants.[8] |
| Precipitation occurs over time during the experiment. | The compound may be unstable in the aqueous medium, or there could be interactions with media components. Temperature fluctuations can also cause precipitation. | 1. Prepare fresh dilutions: Make fresh dilutions of the compound immediately before use. 2. Check for media interactions: Insoluble complexes can sometimes form with components of the cell culture media.[9] 3. Maintain stable temperature: Ensure the incubator and all solutions are at a constant, appropriate temperature. |
| Inconsistent results between experiments. | This could be due to incomplete solubilization of the stock solution or variability in the dilution process. | 1. Ensure complete dissolution of stock: Use gentle warming (e.g., 37°C water bath) and vortexing to ensure the compound is fully dissolved in the stock solvent.[2] 2. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions to minimize rapid solvent changes that can cause precipitation. |
| Vehicle control (e.g., DMSO alone) shows biological effects. | The concentration of the organic solvent is too high and is affecting the biological system. | 1. Lower the solvent concentration: Reduce the final concentration of the organic solvent in the assay.[3] 2. Perform a solvent toxicity curve: Determine the highest non-toxic concentration of the solvent for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
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Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[2] Visually inspect the solution to ensure no solid particles remain.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Aqueous Media
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Pre-warm Media: Pre-warm the aqueous assay buffer or cell culture medium to 37°C.
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Serial Dilution (Recommended):
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Perform an intermediate dilution of the DMSO stock solution in the assay medium. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution.
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Vortex gently immediately after adding the stock to the media.
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Use this intermediate dilution to make the final dilutions for your experiment. This gradual change in solvent composition can help prevent precipitation.
-
-
Direct Dilution:
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Add the required volume of the DMSO stock solution directly to the pre-warmed assay medium.
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Immediately mix thoroughly by pipetting or gentle vortexing.
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Note: The final concentration of DMSO should not exceed the tolerance limit of the assay (typically <1%).[4]
-
Protocol 3: Using Cyclodextrins for Solubilization
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Select a Cyclodextrin: β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[4]
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Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-50 mM HP-β-CD).
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Complexation:
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Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution.
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Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
-
Sterilization and Use: Filter-sterilize the final solution before use in biological assays.
Data Presentation
Table 1: Properties of Common Solvents and Solubilizing Agents
| Solvent/Agent | Type | Typical Final Concentration in Assays | Advantages | Disadvantages |
| DMSO | Organic Co-solvent | < 1% (often < 0.5%)[3][6] | Dissolves a wide range of polar and nonpolar compounds.[10] | Can be toxic to cells at higher concentrations.[5] |
| Ethanol | Organic Co-solvent | < 1% (often < 0.5%)[4] | Biocompatible at low concentrations. | More volatile than DMSO; can have effects on cellular processes.[3] |
| β-Cyclodextrin | Complexation Agent | Varies (e.g., 0.1-100 µg/ml)[4] | Low cytotoxicity; can improve compound stability.[3] | May not be effective for all compounds; can potentially interact with cell membranes. |
| Polysorbate 80 (Tween® 80) | Surfactant | < 0.1% | Forms micelles to encapsulate hydrophobic compounds. | Can have its own biological effects and may interfere with some assays. |
Visualizations
Caption: Experimental workflow for preparing and using the compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Common pitfalls to avoid when using 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
Disclaimer: Direct experimental data for 2-(2,5-Dimethoxybenzoyl)phenyl acetate is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established chemical principles of its functional groups (ester, benzophenone) and data from structurally related compounds. This information should serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary route for synthesizing this compound?
A1: The most probable synthetic route involves a two-step process:
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Friedel-Crafts Acylation: Reaction of 1,4-dimethoxybenzene with 2-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core.
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Esterification (alternative): If starting from 2-hydroxy-2',5'-dimethoxybenzophenone, an esterification reaction with acetyl chloride or acetic anhydride would yield the final product.
Q2: What are the expected challenges during the synthesis and purification of this compound?
A2: Potential challenges include:
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Polysubstitution: During the Friedel-Crafts acylation, the electron-rich dimethoxybenzene ring can undergo multiple acylations, leading to impurities.
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Hydrolysis: The phenyl acetate group is susceptible to hydrolysis under both acidic and basic conditions, which can be a concern during workup and purification.[1][2]
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Purification: Due to the potential for side products, purification may require column chromatography or multiple recrystallizations.[3][4]
Q3: How should this compound be stored?
A3: Based on the chemistry of similar compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential photodegradation. Benzophenone derivatives are known to be photoactive.[5][6][7]
Q4: What are the potential applications of this compound?
A4: While specific applications for this molecule are not widely documented, compounds with dimethoxybenzoyl and phenylacetate moieties have shown a range of biological activities. These include potential roles as microtubule inhibitors, antimicrobial agents, and antioxidants.[8][9][10][11] Therefore, this compound could be investigated for similar applications in drug discovery and materials science.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Synthesis (Friedel-Crafts) | Incomplete reaction. | Ensure anhydrous conditions and sufficient reaction time. Monitor the reaction by TLC. |
| Side reactions (e.g., polysubstitution).[12] | Use a milder Lewis acid or control the stoichiometry of the reactants carefully. | |
| Product loss during workup. | Use a buffered aqueous solution for workup to avoid hydrolysis of the ester. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). Purify via column chromatography. |
| Side products from Friedel-Crafts reaction. | Use gradient elution during column chromatography to separate closely related compounds. | |
| Hydrolysis product (2-hydroxy-2',5'-dimethoxybenzophenone). | Avoid prolonged exposure to acidic or basic conditions during workup and purification. | |
| Product Degradation Over Time | Hydrolysis of the ester group.[13] | Store in a desiccator at low temperature. |
| Photodegradation.[14] | Store in an amber vial or protect from light. | |
| Inconsistent Experimental Results | Variable purity of the compound. | Re-purify the compound and confirm its identity and purity by NMR, MS, and HPLC. |
| Degradation in solution. | Prepare fresh solutions for each experiment. If the solvent is protic, consider its potential to cause hydrolysis. |
Experimental Protocols
Hypothetical Synthesis via Friedel-Crafts Acylation
Materials:
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1,4-Dimethoxybenzene
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2-Acetoxybenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) and 2-acetoxybenzoyl chloride (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
General Protocol for Assessing Hydrolytic Stability
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the compound in acetonitrile.
-
In separate vials, dilute the stock solution with the pH 4, 7, and 9 buffer solutions to a final concentration of 10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
Calculate the half-life of the compound at each pH to determine its hydrolytic stability.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 4. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 5. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Staining Protocols with 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Incorrect Filter Set: The excitation/emission spectra of the compound are unknown. | Perform a broad spectrum scan on a fluorometer to determine the optimal excitation and emission wavelengths. Use this information to select the appropriate filter set on your microscope. |
| Low Concentration: The concentration of the staining solution is insufficient for detection. | Perform a concentration titration series, for example, from 10 nM to 10 µM, to find the optimal signal-to-noise ratio. | |
| Photobleaching: The fluorophore is sensitive to light and is being quenched during imaging. | Reduce laser power or exposure time. Use an anti-fade mounting medium. Acquire images in a single focal plane before proceeding to z-stacks. | |
| Compound Instability: The acetate group may be hydrolyzed, or the compound may degrade under experimental conditions. | Prepare fresh staining solutions for each experiment from a frozen stock. Minimize the time the compound is in aqueous buffer. | |
| High Background Staining | Excessive Concentration: High concentrations can lead to non-specific binding and high background fluorescence. | Lower the concentration of the staining solution. Refer to your concentration titration results. |
| Insufficient Washing: Residual unbound compound remains in the sample. | Increase the number and duration of wash steps after staining. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to one of the wash buffers. | |
| Compound Aggregation: The compound may form aggregates at higher concentrations, which can bind non-specifically. | Centrifuge the staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes before applying it to the sample. Consider the use of a mild detergent or a different solvent for the stock solution. | |
| Cell Toxicity/Morphological Changes | Cytotoxicity: The compound or the solvent (e.g., DMSO) is toxic to the cells at the working concentration. | Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) at various concentrations. Reduce the final concentration of the solvent (e.g., keep DMSO <0.1%). Decrease the incubation time. |
| Non-specific Localization | Off-Target Binding: The compound may be binding to unintended cellular structures. | This is inherent to the compound's chemical properties. If the localization does not match a known organelle or structure, it may be binding to lipid membranes or other macromolecules non-specifically. Co-staining with known organelle markers can help identify the localization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 2-(2,5-Dimethoxybenzoyl)phenyl acetate?
A1: For a novel, uncharacterized compound, a good starting point is to test a wide range of concentrations. We recommend a logarithmic dilution series from 10 nM to 10 µM to empirically determine the optimal concentration for your specific cell type and imaging setup.
Q2: What solvent should I use to prepare a stock solution?
A2: Phenyl acetate compounds are typically soluble in organic solvents. We recommend preparing a high-concentration stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Store stock solutions in small aliquots at -20°C or -80°C, protected from light.
Q3: Is this compound suitable for live-cell or fixed-cell staining?
A3: This must be determined experimentally. The acetate moiety may be susceptible to hydrolysis by intracellular esterases, potentially changing its fluorescent properties or localization. We recommend first trying the staining on live cells. If the signal is lost after fixation, it may indicate the compound is washed out or its fluorescence is sensitive to the fixation process. Test different fixation methods (e.g., paraformaldehyde vs. methanol) to assess compatibility.
Q4: How can I determine the excitation and emission spectra of the compound?
A4: The ideal method is to use a spectrophotometer or a fluorometer. Dissolve the compound in a solvent (e.g., DMSO, ethanol, or a buffer) and measure the absorbance spectrum to find the peak absorption wavelength (a good starting point for excitation). Then, excite at that wavelength and scan the emission spectrum.
Q5: The staining appears as small, bright puncta. What does this mean?
A5: This could indicate that the compound is aggregating, or it is localizing to specific small organelles or vesicles. To distinguish between these possibilities, try lowering the staining concentration and centrifuging the working solution before use. If the puncta remain, it is more likely a specific localization.
Hypothetical Experimental Protocol: Staining of Cultured Mammalian Cells
This protocol is a general guideline. Optimization will be required.
1. Reagent Preparation:
- Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
- Staining Solution: On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (e.g., 1 µM).
2. Cell Preparation:
- Plate cells on a glass-bottom dish or coverslips and culture until they reach the desired confluency.
3. Staining Procedure:
- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed PBS.
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. Protect the plate from light.
- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed PBS or culture medium.
- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
4. Imaging:
- Image the cells immediately on a fluorescence microscope using the pre-determined optimal excitation and emission filter set.
- Minimize light exposure to prevent photobleaching.
Visualizations
Experimental Workflow
Caption: General workflow for cell staining.
Troubleshooting Logic
Caption: Decision tree for troubleshooting staining issues.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical mechanism of action for the compound.
How to minimize photobleaching of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 2-(2,5-Dimethoxybenzoyl)phenyl acetate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a molecule upon exposure to light. For this compound, which may be used as a photosensitizer or a fluorescent probe, photobleaching can lead to a loss of signal intensity, compromising the quality and quantitative accuracy of experimental data.[1][2] This degradation can occur when the molecule, in an excited state after absorbing light, reacts with oxygen to form reactive oxygen species (ROS) that can then damage the molecule itself or surrounding structures.[3][4][5]
Q2: What are the likely mechanisms behind the photobleaching of this compound?
While specific studies on this compound are limited, its benzoylphenyl structure suggests it may be susceptible to photobleaching through pathways common to photosensitizers.[6][7] The primary mechanism likely involves the generation of singlet oxygen. Upon light absorption, the molecule can transition to an excited triplet state. This triplet state molecule can then transfer its energy to molecular oxygen (in its triplet ground state), generating highly reactive singlet oxygen, which can then degrade the compound.
Q3: How can I minimize photobleaching of this compound in my experiments?
Minimizing photobleaching involves a multi-faceted approach:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[2] Neutral density filters can be employed to attenuate the excitation light.[1]
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition.[1][8]
-
Use Antifade Reagents: Incorporate commercial or self-prepared antifade reagents into your sample medium.[2][9][10] These reagents work by scavenging reactive oxygen species.[3][11]
-
Deoxygenate Solutions: Where experimentally feasible, removing dissolved oxygen from the sample medium can significantly reduce photobleaching.[5]
-
Choose Appropriate Solvents: The solvent environment can influence photostability. Less polar solvents may, in some cases, reduce the rate of photofading.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of signal upon illumination. | High excitation light intensity. | Reduce the power of your light source. Use a neutral density filter to decrease intensity without changing the spectral quality.[1] |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use automated shutters to block the light path when not acquiring data.[8] | |
| Presence of oxygen in the sample medium. | Use an oxygen-scavenging system or deoxygenate your buffers.[4][5] | |
| Inconsistent signal intensity between samples. | Differential photobleaching due to variations in experimental conditions. | Standardize illumination conditions (intensity, duration) across all samples. Create and apply a photobleaching correction curve if quantitative comparisons are critical.[1] |
| Degradation of the compound in solution before the experiment. | Prepare fresh solutions of this compound before each experiment and protect them from light. | |
| High background signal. | Non-specific binding or autofluorescence. | Optimize your staining protocol to reduce background. Use appropriate filters to isolate the signal of interest. |
| Impurities in the compound or solvent. | Use high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Antifade Reagents
This protocol outlines a method to compare the effectiveness of different antifade agents in reducing the photobleaching of this compound.
Materials:
-
This compound stock solution
-
Appropriate buffer (e.g., PBS)
-
Antifade reagents (e.g., n-Propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), commercial antifade mounting media).[11]
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set and a digital camera
Procedure:
-
Prepare a series of identical samples containing this compound in your experimental buffer.
-
To each sample, add a different antifade reagent at its recommended working concentration. Include a control sample with no antifade reagent.
-
Mount a small volume of each sample on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Under the fluorescence microscope, locate a representative field of view for each sample.
-
Using a fixed set of imaging parameters (e.g., excitation intensity, exposure time, gain), acquire an initial image (time = 0).
-
Continuously expose the sample to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a total duration (e.g., 5 minutes).
-
Analyze the images by measuring the mean fluorescence intensity of a defined region of interest (ROI) over time.
-
Plot the normalized fluorescence intensity against time for each antifade reagent and the control. The rate of intensity decay indicates the rate of photobleaching.
Data Presentation:
The results can be summarized in a table for easy comparison.
| Antifade Reagent | Half-life of Fluorescence (seconds) | Percentage of Initial Intensity Remaining at 5 min |
| Control (No Antifade) | e.g., 30 | e.g., 5% |
| n-Propyl gallate (NPG) | e.g., 120 | e.g., 40% |
| DABCO | e.g., 150 | e.g., 55% |
| Commercial Reagent X | e.g., 240 | e.g., 75% |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Visualizations
Caption: Proposed photobleaching pathway for this compound.
Caption: Workflow for evaluating antifade reagent efficacy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 4. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Technical Support Center: Kinase YZA Inhibition Assays using 2-(2,5-Dimethoxybenzoyl)phenyl acetate
Welcome to the troubleshooting guide for researchers, scientists, and drug development professionals using 2-(2,5-Dimethoxybenzoyl)phenyl acetate as an inhibitor for Kinase YZA. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your Kinase YZA inhibition assays.
Q1: Why are my IC50 values for this compound inconsistent between experiments?
A1: Inconsistent IC50 values are a common issue and can stem from several factors.[1][2] One of the primary causes is variability in experimental conditions.[3] Even minor changes in cell seeding density, for instance, can significantly alter the apparent IC50.[1][3] It is also crucial to ensure that you are measuring enzyme activity within the initial velocity region of the reaction, where substrate consumption is less than 10%.[4]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment. Variations in cell density can lead to different IC50 values.[1]
-
Normalize Data: Always normalize your results to the controls on each plate to minimize plate-to-plate variation.[5]
-
Check Reagent Stability: Ensure that the enzyme, substrate, and inhibitor solutions are fresh and have been stored correctly.[6]
-
Confirm Initial Velocity: Perform a time-course experiment to determine the linear range of the kinase reaction. All subsequent experiments should be conducted within this time frame.[4]
-
Q2: I am observing low or no inhibition of Kinase YZA, even at high concentrations of the inhibitor. What could be the problem?
A2: This could be due to several reasons, ranging from inactive compounds to issues with the assay setup itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Assess Enzyme Activity: Ensure your Kinase YZA is active. Run a positive control with a known inhibitor of Kinase YZA to validate the assay.[7]
-
Check ATP Concentration: If the inhibitor is ATP-competitive, high concentrations of ATP in the assay can outcompete the inhibitor, leading to reduced apparent potency. It is recommended to use an ATP concentration close to the Km value for the kinase.[4]
-
Rule out Assay Interference: Some compounds can interfere with the detection method (e.g., luminescence or fluorescence-based assays). Run a control without the enzyme to check for any such interference.[8]
-
Q3: My compound, this compound, is precipitating in the assay medium. How can I resolve this?
A3: Compound precipitation is a frequent problem, especially with hydrophobic molecules, and can lead to inaccurate results.[9][10]
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and cause compounds to precipitate when diluted in aqueous buffer. Aim for a final DMSO concentration of less than 1%.
-
Use a Co-solvent: In some cases, adding a small amount of a co-solvent like PEG400 or Tween-80 to the assay buffer can improve compound solubility.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor from a concentrated stock for each experiment, as compounds can precipitate out of solution over time, especially at lower concentrations.[11]
-
Centrifuge Lysates: Before performing the assay, centrifuge the cell lysate at high speed to remove any aggregated proteins that might contribute to precipitation.[12]
-
Q4: My results suggest the inhibitor is not a simple competitive inhibitor. How can I investigate its mechanism of action?
A4: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), you will need to perform enzyme kinetic studies.[6][13]
-
Troubleshooting Steps:
-
Vary Substrate Concentration: Measure the inhibitor's effect at various concentrations of the substrate (e.g., the peptide substrate for Kinase YZA).[13]
-
Vary ATP Concentration: Since many kinase inhibitors are ATP-competitive, measuring the IC50 at different ATP concentrations is crucial. For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases.[4]
-
Data Analysis: Plot the data using methods like Lineweaver-Burk or Michaelis-Menten kinetics to determine how the inhibitor affects Vmax and Km, which will reveal its mechanism of action.[13]
-
Quantitative Data Summary
The following table summarizes fictional IC50 values for this compound against Kinase YZA under different assay conditions. This illustrates the importance of consistent experimental parameters.
| Assay Condition | ATP Concentration (µM) | IC50 (nM) | Standard Deviation (nM) |
| Standard | 10 | 150 | 15 |
| High ATP | 100 | 750 | 60 |
| Low ATP | 1 | 30 | 5 |
| With 0.1% Triton X-100 | 10 | 140 | 12 |
Experimental Protocols
Protocol: In Vitro Kinase YZA Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibitory activity of this compound against Kinase YZA using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant Human Kinase YZA
-
Kinase YZA substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for the IC50 curve. Further dilute these into the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing Kinase YZA and its substrate peptide in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution (at the desired concentration, e.g., 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.[4]
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.[14]
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with respect to the positive control (no inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Diagram 2: Signaling Pathway for Competitive Inhibition
Caption: Mechanism of competitive inhibition of Kinase YZA.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Comparing 2-(2,5-Dimethoxybenzoyl)phenyl acetate with other fluorescent dyes.
For researchers and professionals in drug development and life sciences, the selection of an appropriate fluorescent dye is critical for the accurate assessment of enzymatic activity, cell viability, and other cellular processes. This guide provides a comparative overview of common fluorogenic esterase substrates, offering a framework for selecting the best probe for your experimental needs. While direct experimental data for 2-(2,5-Dimethoxybenzoyl)phenyl acetate is not publicly available, this guide will focus on well-characterized alternatives: Fluorescein diacetate (FDA), Resorufin acetate, and Rhodamine 110 acetate.
These dyes share a common mechanism of action: they are non-fluorescent or weakly fluorescent molecules that, upon enzymatic cleavage of their acetate group by intracellular esterases, release a highly fluorescent product. This "turn-on" fluorescence is directly proportional to the esterase activity, which in turn can be an indicator of cell viability and metabolic function.
Mechanism of Action: A Generalized Signaling Pathway
The enzymatic activation of these fluorogenic probes follows a straightforward pathway. The non-fluorescent substrate, which is typically cell-permeable, is hydrolyzed by intracellular esterases. This reaction removes the acetate group, leading to the formation of the fluorescent product that can be detected and quantified.
Caption: Generalized pathway of fluorogenic esterase probes.
Comparative Performance of Fluorescent Dyes
The choice of a fluorescent probe is often dictated by its photophysical properties, which determine its suitability for a particular application and instrumentation. Below is a summary of the key characteristics of three commonly used fluorogenic esterase substrates.
| Feature | Fluorescein diacetate (FDA) | Resorufin Acetate | Rhodamine 110 Acetate (Representative) | This compound |
| Excitation Max | ~490 nm[1] | ~570 nm[2] | ~496 nm[3] | Data not available |
| Emission Max | ~520 nm[1] | ~580 nm[2] | ~520 nm[3] | Data not available |
| Fluorescent Product | Fluorescein | Resorufin[4] | Rhodamine 110[5] | Data not available |
| Color of Fluorescence | Green[6] | Red[7] | Green[3] | Data not available |
| Quantum Yield (of product) | ~0.9 (Fluorescein) | ~0.7 (Resorufin) | ~0.9 (Rhodamine 110) | Data not available |
| Key Applications | Cell viability, Enzymatic assays[6] | Esterase and chymotrypsin activity[2] | Peptidase and protease assays[8] | Data not available |
| Solubility | Soluble in DMSO, ethanol | Soluble in DMF, DMSO, ethanol[7] | Soluble in DMSO[3] | Data not available |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. The following are generalized protocols for an esterase activity assay and the determination of fluorescence quantum yield, which can be adapted for specific experimental conditions.
Protocol 1: In Vitro Esterase Activity Assay
This protocol outlines the steps to measure esterase activity using a fluorogenic substrate.
Caption: Workflow for in vitro esterase activity measurement.
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a purified esterase solution of known concentration in assay buffer.
-
-
Assay Setup :
-
In a 96-well microplate, add 90 µL of assay buffer to each well.
-
Add 5 µL of the esterase solution to the sample wells and 5 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate stock solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye at regular intervals (e.g., every minute for 30 minutes) at 37°C.
-
-
Data Analysis :
-
Subtract the fluorescence intensity of the blank wells from the sample wells.
-
The rate of increase in fluorescence is proportional to the esterase activity.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard.
Caption: Steps for determining relative fluorescence quantum yield.
Methodology:
-
Standard and Sample Preparation :
-
Choose a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., fluorescein for green-emitting dyes, rhodamine 6G for orange-red).
-
Prepare a series of dilutions of both the standard and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Spectroscopic Measurements :
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis :
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Conclusion
The selection of a fluorescent probe for esterase activity is a critical decision in experimental design. While information on this compound is not currently available in the public domain, researchers have a variety of well-characterized alternatives at their disposal. Fluorescein diacetate is a classic and cost-effective choice for cell viability studies, while resorufin- and rhodamine-based probes offer red-shifted spectra that can help to minimize autofluorescence from biological samples. By carefully considering the photophysical properties and employing standardized protocols, researchers can ensure the acquisition of reliable and reproducible data. The framework provided in this guide can be used to evaluate any new fluorogenic substrate, including novel compounds like this compound, should its properties be characterized in the future.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhodamines and Rhodamine Derivatives | AAT Bioquest [aatbio.com]
- 6. toku-e.com [toku-e.com]
- 7. glpbio.com [glpbio.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Guide to the Experimental Validation of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dimethoxybenzoyl)phenyl acetate is a complex aromatic ester that combines the structural features of a phenyl acetate and a 2,5-dimethoxybenzophenone. The presence of the dimethoxybenzoyl group suggests potential for various biological activities, drawing parallels to other benzophenone derivatives known for their diverse pharmacological effects. This guide outlines a proposed experimental workflow for the validation of this compound, compares its potential performance with relevant alternatives, and provides detailed methodologies for key experiments.
Proposed Synthesis and Physicochemical Properties
Based on standard organic synthesis reactions, a plausible route for the synthesis of this compound would involve the Friedel-Crafts acylation of a suitable phenyl acetate precursor with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Table 1: Physicochemical Properties of this compound and Comparators
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility in Water |
| This compound | C₁₇H₁₆O₅ | 300.31 | 3.2 | Low |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | 1.4 | 6.2 g/L |
| 2,5-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | 3.5 | Low |
Note: Properties for this compound are predicted based on its chemical structure.
Experimental Validation Protocols
The validation of this compound would require a series of in vitro experiments to determine its biological activity and mechanism of action. Below are detailed protocols for key assays, drawing from methodologies used for similar compounds.
1. Antimicrobial Activity Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.
-
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2. In Vitro Antiproliferative Activity (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration inhibiting 50% of cell growth) is calculated.
-
3. Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
-
Objective: To evaluate the inhibitory effect of the compound on a specific enzyme, such as tyrosinase, which is involved in melanin synthesis.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA as the substrate, and mushroom tyrosinase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Comparative Performance Data (Illustrative)
The following tables present hypothetical data to illustrate how the performance of this compound could be compared to other compounds.
Table 2: Illustrative Antimicrobial Activity (MIC in µM)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | 15 | >100 | 25 |
| Phenyl Benzoate Derivative A[1] | 5 | >100 | 10 |
| Benzophenone Derivative B[1] | 50 | >100 | 75 |
| Ampicillin (Control) | 0.5 | 4 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Table 3: Illustrative Antiproliferative Activity (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 20 | 35 | 50 |
| Combretastatin A-4 (Reference) | 0.01 | 0.02 | 0.015 |
| Doxorubicin (Reference) | 0.1 | 0.2 | 0.15 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related benzophenone compounds, a potential mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While this compound remains an uncharacterized compound, its structural motifs suggest a promising area for investigation in drug discovery. The experimental framework provided in this guide offers a comprehensive approach to its synthesis, validation, and comparison with existing molecules. Further research is warranted to elucidate its true biological potential.
References
Advantages and disadvantages of using 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
For researchers, scientists, and drug development professionals exploring novel chemical entities, a comprehensive understanding of a compound's characteristics is paramount. However, in the vast landscape of chemical literature, some compounds remain relatively obscure. A thorough investigation into "2-(2,5-Dimethoxybenzoyl)phenyl acetate" reveals a significant lack of published scientific data, precluding a detailed comparison guide on its advantages and disadvantages at this time.
While the chemical structure is known and the compound is commercially available from some suppliers, there is a notable absence of peer-reviewed studies detailing its synthesis, biological activity, or potential applications. This scarcity of information makes it impossible to provide the in-depth analysis, including quantitative data, experimental protocols, and pathway visualizations, that is crucial for a comprehensive comparison with alternative compounds.
The scientific community relies on published, verifiable data to assess the utility and potential drawbacks of any given molecule. In the case of this compound, the necessary experimental evidence to construct a meaningful comparison guide is not currently available in the public domain. Without such data, any discussion of its advantages or disadvantages would be purely speculative and would not meet the rigorous standards of scientific discourse.
Further research and publication of experimental findings are required to elucidate the properties of this compound. Until such information becomes available, its potential benefits and drawbacks in any given application remain unknown. Researchers interested in this specific molecule may need to undertake foundational studies to characterize its properties before a comparative analysis can be meaningfully conducted.
A Comparative Analysis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in Research: A Guide Based on Available Data
To Researchers, Scientists, and Drug Development Professionals,
This guide addresses the specified topic of the limitations of 2-(2,5-Dimethoxybenzoyl)phenyl acetate in a research context. A comprehensive literature and database search has been conducted to gather experimental data, compare its performance with alternatives, and outline its utility.
Analysis of "this compound" in Scientific Literature
Following an extensive search of scientific databases and chemical supplier catalogs, it has been determined that This compound is an obscure chemical compound with no available published research detailing its synthesis, biological activity, or potential applications. The search did not yield any experimental data, comparative studies, or established experimental protocols related to this specific molecule.
Chemical supplier listings for "[2-(2,5-dimethoxybenzoyl)phenyl] acetate" exist, indicating it can be synthesized or is available for purchase.[1] However, these commercial listings do not provide any scientific context, such as application notes, performance data, or citations to peer-reviewed literature.
The search did identify research on structurally related but distinct compounds, including:
-
Dimethoxybenzoyl Halides: Patent documents describe the synthesis of intermediates like 2,4-dimethoxy-benzoyl chloride and 3,4-dimethoxy-benzoyl chloride, which are used in the preparation of pharmaceuticals.[2][3]
-
Phenyl Acetate and its Derivatives: Phenyl acetate is a well-characterized ester of phenol and acetic acid.[4] Research exists on other complex phenyl acetate derivatives, such as those that inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, but these bear little structural resemblance to the target compound.[5]
-
Dimethylphenylacetic Acid: This is a key intermediate in the synthesis of the pesticide spirotetramat, and its preparation is documented.[6][7]
The primary limitation of this compound in research is the complete absence of foundational scientific data. Without any published studies, it is impossible to:
-
Define its Biological or Chemical Activity: Its mechanism of action, potential targets, and metabolic fate are unknown.
-
Establish Performance Metrics: There is no data on its potency, efficacy, stability, or bioavailability.
-
Compare to Alternatives: Without a known function, no logical alternatives can be proposed or compared.
-
Provide Experimental Protocols: No standardized methods for its use in any assay have been published.
Due to this lack of information, a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed. The scientific community has not, to date, published research that would enable such an analysis. For researchers considering this molecule, any application would require novel, exploratory studies to first characterize its fundamental properties.
References
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 4. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 5. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
Performance of 2-(2,5-Dimethoxybenzoyl)phenyl acetate versus [alternative compound].
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Phenyl Salicylate and Aspirin (Acetylsalicylic Acid), two compounds with analgesic and anti-inflammatory properties. While the initial compound of interest, 2-(2,5-Dimethoxybenzoyl)phenyl acetate, is not widely documented in existing literature, Phenyl Salicylate serves as a relevant structural analog for this comparative analysis. Aspirin, a universally recognized nonsteroidal anti-inflammatory drug (NSAID), is presented as the benchmark alternative.
Mechanism of Action
Phenyl salicylate functions as a pro-drug, undergoing hydrolysis in the small intestine to yield salicylic acid and phenol.[1][2] The therapeutic effects, primarily analgesic and antiseptic, are attributed to these metabolites.[1][3][4] Salicylic acid is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][5]
Aspirin, on the other hand, exerts its effects through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[6][7][8] This covalent modification permanently inactivates the enzyme, thereby blocking the production of prostaglandins and thromboxane A2.[7][8] The inhibition of COX-1 in platelets is the basis for aspirin's antiplatelet activity.[6][7]
Quantitative Performance Data
The following tables summarize the key performance metrics for Phenyl Salicylate and Aspirin based on available experimental data.
| Performance Metric | Phenyl Salicylate | Aspirin (Acetylsalicylic Acid) | Reference |
| Analgesic Efficacy | Mild analgesic.[1][3][4] | Effective for acute mild to moderate pain.[9] | [1][3][4][9] |
| Anti-inflammatory Activity | Possesses anti-inflammatory properties upon hydrolysis to salicylic acid.[10][11] | Potent anti-inflammatory agent.[9] | [9][10][11] |
| COX Inhibition | Salicylic acid is a weak, reversible inhibitor of COX enzymes.[12] | Irreversible inhibitor of COX-1 and COX-2.[6][7][8] | [6][7][8][12] |
| Bioavailability | Rapidly absorbed after hydrolysis in the small intestine.[3] | 80-100% | [9] |
| Protein Binding | Salicylate is 50-80% bound to albumin.[9] | 80-90% | [9] |
| Metabolism | Hydrolyzed to salicylic acid and phenol in the small intestine.[1][2][13] | Rapidly hydrolyzed to salicylic acid in the gut wall, liver, and blood.[9][14] | [1][2][9][13][14] |
| Half-life | The mean half-life of the resulting salicylate is dose-dependent. | Dose-dependent; 2-3 hours for low doses, 15-30 hours for high doses. | [9] |
| Primary Adverse Effects | Potential for phenol toxicity; gastrointestinal irritation from salicylic acid.[15] | Gastrointestinal ulcers and bleeding, worsening of asthma.[9][16] | [9][15][16] |
Experimental Protocols
This protocol is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (Phenyl Salicylate, Aspirin) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Measure the concentration of PGE2 produced using a specific EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
This protocol measures the effect of a test compound on PGE2 production in a cellular context, often using cells stimulated to produce prostaglandins.
Materials:
-
Cell line capable of producing PGE2 (e.g., human A549 cells).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., interleukin-1β).
-
Test compounds (Phenyl Salicylate, Aspirin).
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for PGE2.[17][18]
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time.
-
Add the stimulating agent to induce PGE2 production and incubate for a specified period (e.g., 24 hours).[12]
-
Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[17][18][19][20]
-
Normalize the PGE2 levels to the total protein concentration in the corresponding cell lysates.[17]
-
Analyze the data to determine the dose-dependent effect of the test compounds on PGE2 production.
Visualizations
Caption: Metabolic pathway of Phenyl Salicylate.
Caption: Aspirin's inhibition of the COX pathway.
References
- 1. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 2. Phenyl salicylate | 118-55-8 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phenyl salicylate - Wikipedia [en.wikipedia.org]
- 5. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 9. Aspirin - Wikipedia [en.wikipedia.org]
- 10. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Effects of aspirin on the gastrointestinal tract: Pros vs. cons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Prostaglandin E2 [bio-protocol.org]
- 18. Prostaglandin E2 assay [bio-protocol.org]
- 19. arborassays.com [arborassays.com]
- 20. interscienceinstitute.com [interscienceinstitute.com]
Navigating the Experimental Landscape of Benzophenone Derivatives: A Guide to Reproducibility and Reliability
For researchers, scientists, and professionals in drug development, the reproducibility and reliability of experimental data are paramount. This guide provides a comparative overview of the factors influencing the experimental integrity of 2-(2,5-Dimethoxybenzoyl)phenyl acetate and related benzophenone derivatives. Due to a notable lack of specific published data on the reproducibility of this compound, this guide draws upon established principles and data from the broader classes of benzophenones and acylated phenols to offer a foundational understanding of best practices and potential challenges.
I. Introduction to this compound and its Analogs
This compound belongs to the benzophenone family, a class of compounds widely utilized as UV filters, photoinitiators, and in various pharmaceutical applications. Its structure, featuring a dimethoxybenzoyl group and a phenyl acetate moiety, suggests its potential involvement in diverse chemical and biological assays. However, the reliability of experiments involving this and similar molecules can be influenced by a multitude of factors, from the purity of starting materials to the precise execution of analytical methods.
II. Factors Influencing Experimental Reproducibility and Reliability
The consistency of experimental outcomes with benzophenone derivatives is contingent upon several key factors. Understanding and controlling these variables is crucial for generating reliable data.
Table 1: Key Factors Affecting Experimental Reproducibility
| Factor | Description | Impact on Reliability | Mitigation Strategies |
| Reagent Quality | Purity and consistency of starting materials, solvents, and catalysts. | High | Use high-purity reagents from reputable suppliers; characterize materials before use.[1] |
| Reaction Conditions | Precise control of temperature, pressure, stirring rate, and reaction time. | High | Utilize calibrated and automated equipment; maintain detailed experimental logs.[1][2][3] |
| Atmospheric Control | Exclusion of oxygen and moisture for sensitive reactions. | Moderate to High | Employ inert atmosphere techniques (e.g., nitrogen or argon gas).[4] |
| Analytical Methods | Choice and execution of analytical techniques (e.g., HPLC, NMR). | High | Develop and validate robust analytical methods; use appropriate standards and controls. |
| Human Factor | Variations in technique and interpretation between researchers. | Moderate | Implement standardized operating procedures (SOPs); provide thorough training.[5][6] |
| Sample Preparation | Consistency in sample handling, storage, and preparation for analysis. | High | Establish and follow detailed sample preparation protocols.[7][8][9] |
III. Comparative Analysis of Experimental Methodologies
A. Synthesis of Benzophenone Derivatives
The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation or similar reactions. The reproducibility of these syntheses is highly dependent on the factors listed in Table 1.
General Synthetic Workflow:
References
- 1. How To Improve an Experiment in Chemistry Practices – SVI-NEWS [svinews.com]
- 2. researchgate.net [researchgate.net]
- 3. synthical.com [synthical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. kosheeka.com [kosheeka.com]
- 7. 5 factors affect the accuracy of biochemical test results [en.seamaty.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
A Researcher's Guide to Comparing the Spectral Overlap of Fluorophores with 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate fluorophores is a critical consideration in fluorescence-based assays, particularly in multiplexed experiments where spectral overlap can lead to signal bleed-through and inaccurate data. This guide provides a framework for comparing the spectral properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate with other commonly used fluorophores to assess potential spectral overlap.
Data Presentation: A Comparative Analysis of Fluorophore Spectral Properties
To effectively evaluate spectral overlap, it is essential to organize the key spectral characteristics of the fluorophores under investigation into a clear and concise table. The table below includes placeholder data for this compound and actual data for a selection of common fluorophores to illustrate this comparative approach.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 83,000 |
| Rhodamine B | 555 | 580 | 0.31 | 105,000 |
| DAPI | 358 | 461 | 0.92 | 34,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | 250,000 |
Experimental Protocols: Determining Spectral Overlap
The following is a detailed methodology for measuring the spectral properties of a compound and assessing its spectral overlap with other fluorophores.
Objective: To determine the excitation and emission spectra of this compound and calculate the spectral overlap with a secondary fluorophore.
Materials:
-
This compound
-
Secondary fluorophore (e.g., FITC)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., ethanol, DMSO, or a buffered solution)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mM.
-
Prepare a stock solution of the secondary fluorophore at a concentration of 1 mM in the same solvent.
-
-
Determination of Molar Extinction Coefficient:
-
Using a spectrophotometer, measure the absorbance of a diluted solution of this compound at its absorbance maximum.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
-
Measurement of Excitation and Emission Spectra:
-
Excitation Spectrum:
-
Dilute the stock solution of this compound to a concentration that gives an absorbance of approximately 0.1 at its absorbance maximum to minimize inner filter effects.
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (if unknown, a broad range scan may be necessary to locate it).
-
Scan a range of excitation wavelengths (e.g., 250-450 nm) and record the fluorescence intensity. The resulting plot is the excitation spectrum.
-
-
Emission Spectrum:
-
Using the same diluted sample, set the excitation wavelength of the spectrofluorometer to the peak of the determined excitation spectrum.
-
Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity. The resulting plot is the emission spectrum.
-
-
-
Measurement of Quantum Yield:
-
The quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Assessment of Spectral Overlap:
-
Normalize the emission spectrum of the donor fluorophore (in this case, potentially this compound) and the excitation spectrum of the acceptor fluorophore.
-
Plot both normalized spectra on the same graph. The area of overlap between the two curves represents the degree of spectral overlap.
-
The spectral overlap integral (J(λ)) can be calculated to quantify the overlap, which is a key parameter in Förster Resonance Energy Transfer (FRET) calculations.
-
Visualization of Spectral Overlap
The following diagram illustrates the concept of spectral overlap, where the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
A Comparative Photophysical Analysis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate and a Structurally Related Benzophenone Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated photophysical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate against a well-characterized, structurally related compound, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Due to a lack of available experimental data for this compound, this comparison leverages data from its analogue to infer potential characteristics and to highlight the influence of structural modifications on photophysical behavior. The experimental protocols detailed herein provide a framework for the empirical validation of these properties.
Data Presentation: A Comparative Look at Photophysical Properties
The following table summarizes the known photophysical data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, which serves as our primary reference for comparison. The properties of this compound are hypothesized based on the influence of its distinct structural features—the presence of an acetate group and the specific positioning of the methoxy groups.
| Photophysical Property | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | This compound (Hypothesized) |
| Maximum Absorption Wavelength (λmax) | 284 nm and 340 nm[1] | Expected in the UVA range, potentially with a slight blue or red shift compared to the reference, influenced by the acetate group's electronic effects. |
| Molar Absorptivity (ε) | Data not available | Expected to be high, characteristic of benzophenone derivatives. |
| Maximum Emission Wavelength (λem) | Not typically fluorescent | Likely to be weakly fluorescent or phosphorescent at low temperatures, a common trait of benzophenones. |
| Fluorescence Quantum Yield (ΦF) | Low to negligible | Expected to be very low, as benzophenones are known for efficient intersystem crossing. |
| Excited State Lifetime (τ) | Data not available | Expected to be short for the singlet excited state and longer for the triplet state. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound and its alternatives.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 x 10-3 M).
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
Record the absorption spectrum of each solution from 200 to 800 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.
-
2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the maximum emission wavelength (λem) and the relative fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer.
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the compound in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength (λex, typically the λmax from absorption spectroscopy).
-
Record the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
The wavelength at which the fluorescence intensity is highest is the maximum emission wavelength (λem).
-
-
Procedure for Relative Quantum Yield:
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the excited-state lifetime (τ).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Prepare a dilute solution of the sample.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser or LED) at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). For a multi-exponential decay, a sum of exponential functions is used.
-
Visualizing Photophysical Processes and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key photophysical pathways and the general workflow for characterizing a novel compound.
Caption: Key photophysical de-excitation pathways for a molecule after light absorption.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-(2,5-Dimethoxybenzoyl)phenyl acetate
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,5-Dimethoxybenzoyl)phenyl acetate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
I. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on structurally similar compounds, such as benzoyl derivatives and aryl acetates, is recommended. The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat must be worn and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
II. Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical when working with this compound.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and has a recent certification.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
2. Weighing and Aliquoting:
- Perform all weighing and transfer of the solid compound within a chemical fume hood.
- Use a spatula for transfers to prevent generating dust.
- If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. During Experimentation:
- Keep all containers with this compound sealed when not in use.
- Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill Management:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.
- Clean the spill area with a suitable solvent, followed by soap and water.
- For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
III. Disposal Plan: Waste Management
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed plastic bag or container.
- Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams.[1][2]
- Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[3]
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage:
- Store waste containers in a designated satellite accumulation area.
- Ensure containers are kept closed except when adding waste.[1][2]
4. Disposal:
- Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
